Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 3,3-dimethylcyclobutene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-6(5-8)7(9)10-3/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOZSYTDFVFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545547 | |
| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37676-91-8 | |
| Record name | 1-Cyclobutene-1-carboxylic acid, 3,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37676-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the key vibrational modes of this molecule. We will explore the influence of its distinct structural features—an α,β-unsaturated ester, a strained cyclobutene ring, and a gem-dimethyl group—on the resulting IR spectrum.
Introduction: The Structural Significance of this compound
This compound is a molecule that combines several key functional groups, making its IR spectrum a rich source of structural information. The core of the molecule is a four-membered cyclobutene ring, which introduces significant ring strain. This strain has a notable effect on the vibrational frequencies of the bonds within the ring. Attached to this ring is a methyl ester group that is in conjugation with the carbon-carbon double bond of the cyclobutene. This α,β-unsaturation influences the electronic environment and, consequently, the stretching frequency of the carbonyl group. Finally, the presence of a gem-dimethyl group on the saturated carbon of the ring adds characteristic alkyl absorption bands.
Understanding the IR spectrum of this molecule is crucial for its identification, purity assessment, and for monitoring chemical transformations in which it is a reactant or product. Infrared spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint based on the vibrations of chemical bonds.[1] For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[2]
Theoretical Analysis of the Vibrational Spectrum
The infrared spectrum of this compound can be dissected by considering the characteristic absorption frequencies of its constituent functional groups. While an experimental spectrum for the exact methyl ester is not publicly available in major databases, the spectrum of the closely related ethyl 3,3-dimethyl-1-cyclobutene-1-carboxylate is available from the NIST Chemistry WebBook and serves as an excellent reference.[3] The primary differences between the methyl and ethyl esters in an IR spectrum would be minor variations in the C-H and C-O stretching regions, with the core vibrational modes of the cyclobutene and carbonyl groups remaining largely unaffected.
The Carbonyl (C=O) Stretching Vibration
The C=O stretching absorption is typically one of the most intense and readily identifiable peaks in an IR spectrum. For a standard aliphatic ester, this peak appears in the range of 1750-1735 cm⁻¹.[4][5] However, in this compound, the carbonyl group is conjugated with the C=C double bond of the cyclobutene ring. This conjugation delocalizes the π-electrons, which weakens the C=O double bond and lowers its force constant. Consequently, the absorption frequency is shifted to a lower wavenumber. For α,β-unsaturated esters, the C=O stretch is typically observed in the 1730-1715 cm⁻¹ region.[4]
The Alkene (C=C) Stretching Vibration
The stretching vibration of the carbon-carbon double bond in the cyclobutene ring is another key diagnostic feature. In non-cyclic, non-conjugated alkenes, the C=C stretch appears in the 1680-1620 cm⁻¹ range.[6] However, the frequency is sensitive to the ring size. In cyclobutene, the internal bond angle is approximately 90°, which is significantly compressed from the ideal 120° for sp² hybridized carbons. This ring strain influences the vibrational coupling within the ring.[7] For cyclobutene itself, the C=C stretching frequency is lower than in larger, less strained rings.[1] The substitution on the double bond in the title compound will also influence the exact position of this peak.
The Ester (C-O) Stretching Vibrations
Esters characteristically exhibit two C-O stretching absorptions, which can be thought of as an asymmetric and a symmetric stretch of the C-O-C moiety. These typically appear as strong bands in the 1300-1000 cm⁻¹ region.[4][5] For α,β-unsaturated esters, one of these bands, often the one associated with the C(=O)-O portion, appears in the 1300-1160 cm⁻¹ range. The other band, associated with the O-CH₃ portion, will also be present in this fingerprint region.
C-H Stretching and Bending Vibrations
The molecule possesses several types of C-H bonds, each with its characteristic vibrational frequencies:
-
Alkenyl C-H Stretch : The hydrogen attached to the sp² carbon of the cyclobutene ring will give rise to a stretching absorption above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range.[6]
-
Alkyl C-H Stretch : The methyl and methylene groups have C-H bonds on sp³ hybridized carbons. These stretching vibrations will appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[6] Given the presence of the gem-dimethyl group and the methyl ester, these peaks are expected to be prominent.
-
Alkyl C-H Bending : The gem-dimethyl group will exhibit a characteristic doublet for the symmetric bending vibration around 1380 cm⁻¹ and 1365 cm⁻¹. The methylene group in the ring will show a scissoring vibration around 1465 cm⁻¹.
Cyclobutane Ring Vibrations
The cyclobutane ring itself has characteristic vibrational modes, though they can be complex and are found in the fingerprint region. These can include ring "breathing" and deformation modes. For substituted cyclobutanes, bands near 1235 cm⁻¹ and 915 cm⁻¹ have been noted as potentially characteristic.
Predicted Infrared Absorption Data
The following table summarizes the expected key absorption bands for this compound, based on the analysis of its functional groups and comparison with analogous structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| =C-H Stretch | Cyclobutene | 3100 - 3050 | Medium |
| C-H Asymmetric & Symmetric Stretch | Methyl (ester & gem-dimethyl), Methylene | 2980 - 2850 | Strong |
| C=O Stretch (conjugated) | α,β-Unsaturated Ester | 1725 - 1710 | Strong, Sharp |
| C=C Stretch | Cyclobutene | 1650 - 1620 | Medium to Weak |
| C-H Bending (Scissoring) | Methylene | ~1465 | Medium |
| C-H Bending (Symmetric) | Gem-dimethyl | ~1380 and ~1365 (doublet) | Medium |
| C-O Stretch | Ester | 1300 - 1150 | Strong (multiple bands) |
Visualizing Molecular Structure and Vibrational Modes
The following diagram illustrates the structure of this compound, highlighting the key functional groups responsible for the principal IR absorptions.
Caption: Key vibrational modes of this compound.
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of this compound, a Fourier Transform Infrared (FTIR) spectrometer is recommended due to its high sensitivity and speed.
Sample Preparation
As the compound is likely a liquid at room temperature, the simplest and most common method is to use a neat (undiluted) sample.
-
Attenuated Total Reflectance (ATR):
-
Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure the crystal is clean before and after the measurement by wiping it with a solvent-moistened soft tissue (e.g., isopropanol or acetone), followed by a dry tissue.
-
This technique requires minimal sample and is very rapid.
-
-
Salt Plates (NaCl or KBr):
-
Place one drop of the neat liquid onto the surface of a polished salt plate.
-
Place a second salt plate on top, spreading the liquid into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
Self-Validating Check: The resulting spectrum should not show a broad absorption around 3400 cm⁻¹, which would indicate water contamination, nor should it show strong C=O peaks around 1700 cm⁻¹ if acetone was used for cleaning and not fully evaporated.
-
Instrument Parameters
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient for most routine identification purposes.[3]
-
Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or clean ATR crystal) must be collected immediately prior to the sample scan. This background is automatically subtracted from the sample spectrum by the instrument's software.
Experimental Workflow Diagram
Caption: Workflow for obtaining and analyzing the FTIR spectrum.
Conclusion
The infrared spectrum of this compound is a distinctive fingerprint that clearly reflects its molecular architecture. The key diagnostic bands are the conjugated C=O stretch around 1725-1710 cm⁻¹, the C=C stretch of the strained ring, the strong C-O ester bands, and the characteristic C-H vibrations of the alkenyl, methyl, and gem-dimethyl groups. By understanding the origins of these absorptions, researchers can confidently identify this molecule and assess its purity in various applications, from synthetic chemistry to materials science and drug development. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting a high-quality, reliable IR spectrum.
References
- Katon, J. E., & McClenon, J. R. (1963). The infra-red spectra of cyclobutane compounds. Tetrahedron, 19(5), 749–758.
-
NIST Chemistry WebBook. (n.d.). Cyclobutylcarboxylic acid. Retrieved January 26, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
-
LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 26, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl-, ethyl ester. Retrieved January 26, 2026, from [Link]
-
AdiChemAdi. (2022, July 2). Modes of vibrations in molecules - Infra Red Spectroscopy. YouTube. Retrieved January 26, 2026, from [Link]
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
- Surendranath College. (n.d.). IR Spectroscopy.
-
Millersville University. (n.d.). IR Absorption Table. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry | OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]
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- 2. 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. davuniversity.org [davuniversity.org]
- 7. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate, a sterically hindered cyclobutene derivative. This document will cover its fundamental chemical identity, synthesis, spectroscopic characterization, and known reactivity, offering valuable insights for its potential application in synthetic chemistry and drug discovery.
Core Identification: IUPAC Nomenclature and CAS Number
The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound of interest is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and registered with a unique Chemical Abstracts Service (CAS) number.
-
IUPAC Name: this compound[1]
-
CAS Number: 37676-91-8[1]
-
Molecular Formula: C₈H₁₂O₂[1]
-
Molecular Weight: 140.18 g/mol [1]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 37676-91-8 | PubChem[1] |
| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |
| Molecular Weight | 140.18 g/mol | PubChem[1] |
| InChIKey | OMEOZSYTDFVFCW-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
A promising synthetic strategy involves a [2+2] cycloaddition reaction , a cornerstone of cyclobutane and cyclobutene synthesis. The synthesis of the related, less sterically hindered methyl 3-methylcyclobutene-1-carboxylate has been achieved through a [2+2] cycloaddition of an enamine to methyl acrylate, followed by further transformations.[2] This suggests a plausible, albeit challenging, pathway for the target molecule.
Proposed Synthetic Pathway:
A potential route could involve the [2+2] cycloaddition of an appropriately substituted ketene acetal with an alkyne. The steric bulk of the gem-dimethyl group on the ketene acetal would be a critical factor influencing the feasibility and yield of this reaction.
Caption: A self-validating workflow for the characterization of the synthesized product.
Reactivity and Potential Applications
The reactivity of this compound is largely dictated by the strained four-membered ring and the electron-withdrawing ester group.
Key Reactivity Insights:
-
Ring Strain: The inherent ring strain of the cyclobutene ring makes it susceptible to ring-opening reactions under thermal or catalytic conditions.
-
Steric Hindrance: The gem-dimethyl group at the 3-position provides significant steric shielding, which can hinder the approach of reagents to the double bond and the ester functionality. This steric hindrance is so pronounced that it has been noted to prevent the polymerization of this monomer, in contrast to its less substituted analogue. [2]* Electrophilicity of the Double Bond: The electron-withdrawing nature of the carboxylate group polarizes the double bond, making it susceptible to nucleophilic attack, such as in Michael additions.
Potential Applications:
The unique combination of ring strain and steric hindrance makes this compound an interesting, albeit challenging, building block for organic synthesis. Its controlled ring-opening could provide access to complex acyclic structures. Furthermore, its rigid scaffold could be of interest in the design of novel therapeutic agents or as a monomer for specialty polymers where controlled reactivity is desired.
Conclusion
This compound remains a molecule of significant synthetic interest due to its challenging preparation and unique structural features. While detailed experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Further research into the synthesis and reactivity of this sterically encumbered cyclobutene is warranted and could unlock novel applications in materials science and medicinal chemistry.
References
-
Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
An In-depth Technical Guide to the Potential Reactivity of the Cyclobutene Ring in Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutene moiety, a strained four-membered ring, represents a versatile building block in organic synthesis and drug discovery. Its inherent ring strain dictates a unique and often powerful reactivity profile, offering pathways to complex molecular architectures. This guide provides a comprehensive technical overview of the potential reactivity of the cyclobutene ring in a model substrate, methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. We will delve into the influence of the gem-dimethyl and carboxylate substituents on the ring's stability and reactivity, exploring key transformations such as electrocyclic ring-opening reactions, cycloadditions, and rearrangements. This document is intended to serve as a foundational resource for researchers seeking to harness the synthetic potential of substituted cyclobutenes in the development of novel chemical entities.
Introduction: The Duality of Strain and Stability
Cyclobutane and its unsaturated counterpart, cyclobutene, are characterized by significant ring strain arising from deviations from ideal bond angles and eclipsing interactions.[1][2] This strain, however, is not merely a liability but a driving force for a variety of chemical transformations that can lead to the formation of more stable, complex structures.[3] In our target molecule, this compound, the reactivity of the cyclobutene ring is modulated by two key features:
-
The Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (C3) introduces the "gem-dimethyl effect," which can influence the conformation of the ring and impact the thermodynamics and kinetics of its reactions.[1][4] This steric bulk can also direct the stereochemical outcome of certain transformations.
-
The Methyl Carboxylate Group: This electron-withdrawing group at the C1 position polarizes the double bond, influencing its susceptibility to nucleophilic and electrophilic attack, as well as its participation in pericyclic reactions.
Understanding the interplay of these structural elements is paramount to predicting and controlling the reactivity of this substituted cyclobutene.
Electrocyclic Ring-Opening Reactions: A Gateway to Conjugated Dienes
One of the most characteristic reactions of cyclobutenes is their electrocyclic ring-opening to form 1,3-dienes.[5] This process can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules.
Thermal Ring-Opening
Thermally induced electrocyclic reactions of cyclobutenes proceed in a conrotatory fashion.[5][6] For our substrate, this would involve the outward or inward rotation of the substituents at C3 and C4. The direction of this rotation, termed torquoselectivity, is influenced by both steric and electronic factors of the substituents.[6][7] Given the gem-dimethyl substitution at C3, steric hindrance would be a major consideration.
The thermal ring-opening of 3,3-disubstituted cyclobutenes has been studied, and the product distribution is often a result of a complex interplay of steric and electronic effects.[8] For this compound, heating is expected to yield a mixture of isomeric dienes.
Caption: Thermal Electrocyclic Ring-Opening of the Cyclobutene.
Experimental Protocol: Thermal Ring-Opening
-
Preparation: Dissolve this compound (1.0 eq) in a high-boiling, inert solvent such as toluene or xylene in a sealed tube.
-
Reaction: Heat the solution to a temperature range of 120-180 °C.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting diene isomers by column chromatography on silica gel.
-
Characterization: Characterize the products using ¹H NMR, ¹³C NMR, and IR spectroscopy to determine the ratio of the isomeric dienes.
Photochemical Ring-Opening
In contrast to thermal ring-opening, photochemical electrocyclization of cyclobutenes proceeds in a disrotatory manner.[9] This is due to the promotion of an electron to an excited state, which alters the symmetry of the molecular orbitals involved. The photochemical ring-opening of alkyl-substituted cyclobutenes can sometimes be non-stereospecific, leading to a mixture of diene isomers.[9]
Caption: Photochemical Electrocyclic Ring-Opening of the Cyclobutene.
Experimental Protocol: Photochemical Ring-Opening
-
Preparation: Dissolve this compound (1.0 eq) in a photochemically inert solvent like hexane or acetonitrile in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a suitable UV light source (e.g., a low-pressure mercury lamp at 254 nm). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by GC-MS to observe the formation of diene products.
-
Work-up and Purification: Once the starting material is consumed or a desired conversion is reached, remove the solvent in vacuo. Purify the products by column chromatography.
-
Characterization: Analyze the product mixture by NMR and IR spectroscopy to identify the isomeric dienes formed.
Cycloaddition Reactions: Building Molecular Complexity
The strained double bond of the cyclobutene ring can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
While cyclobutenes themselves are not dienes, their thermally generated 1,3-diene products can readily participate in Diels-Alder reactions with suitable dienophiles. This tandem ring-opening/[4+2] cycloaddition sequence offers a strategic approach to the synthesis of six-membered rings.
Alternatively, the double bond of the cyclobutene can act as a dienophile, reacting with a diene. However, due to the electron-withdrawing nature of the carboxylate group, our target molecule is an electron-deficient dienophile. Its reaction with electron-rich dienes would be favored.[10]
Caption: The Cyclobutene as a Dienophile in a [4+2] Cycloaddition.
Experimental Protocol: [4+2] Cycloaddition
-
Reactants: In a pressure tube, combine this compound (1.0 eq) and a suitable electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 eq).
-
Solvent and Catalyst: The reaction can be performed neat or in a non-polar solvent like toluene. A Lewis acid catalyst (e.g., AlCl₃ or Et₂AlCl) can be used to accelerate the reaction.[11]
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the cycloadduct by column chromatography and characterize by NMR, IR, and mass spectrometry.
[2+2] Photocycloaddition
The double bond of the cyclobutene can undergo a [2+2] photocycloaddition with another alkene, leading to the formation of a bicyclo[2.2.0]hexane derivative.[12] This reaction is typically carried out under photochemical conditions. The electron-deficient nature of the double bond in our target molecule suggests that it would react favorably with electron-rich alkenes.[13]
Experimental Protocol: [2+2] Photocycloaddition
-
Reactants: Dissolve this compound (1.0 eq) and an excess of an electron-rich alkene (e.g., an enol ether) in a solvent such as acetone or acetonitrile in a quartz tube.
-
Sensitizer: A triplet sensitizer (e.g., benzophenone) may be required to facilitate the reaction.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature to prevent thermal side reactions.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, remove the solvent and excess alkene under reduced pressure.
-
Purification: Purify the resulting bicyclic product by column chromatography.
Potential Rearrangements: Exploring Skeletal Diversity
Under certain conditions, the cyclobutane ring can undergo rearrangements to form more stable carbocyclic systems, often driven by the relief of ring strain.
Acid-Catalyzed Rearrangements
In the presence of a strong acid, the double bond of the cyclobutene can be protonated to form a carbocation intermediate. This carbocation can then undergo skeletal rearrangement, such as a ring expansion to a more stable cyclopentyl cation, followed by trapping by a nucleophile.[2][14]
Caption: Proposed Acid-Catalyzed Ring Expansion of the Cyclobutene.
Experimental Protocol: Acid-Catalyzed Rearrangement
-
Reaction Setup: Dissolve this compound in an inert solvent (e.g., dichloromethane) and cool to 0 °C.
-
Acid Addition: Slowly add a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) to the solution.
-
Reaction: Stir the mixture at low temperature and monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography and characterize its structure using spectroscopic methods to confirm the rearrangement.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound based on known data for similar cyclobutene derivatives.[15][16][17]
| Spectroscopic Data | Expected Values |
| ¹H NMR | δ (ppm): ~6.5-7.0 (1H, s, vinylic H), 3.7 (3H, s, OCH₃), 2.2-2.5 (2H, m, allylic CH₂), 1.2 (6H, s, gem-CH₃) |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~140-145 (olefinic C-CO₂Me), ~130-135 (olefinic C-H), ~51 (OCH₃), ~40-45 (allylic CH₂), ~30-35 (quaternary C), ~25-30 (gem-CH₃) |
| IR | ν (cm⁻¹): ~3050 (vinylic C-H stretch), ~2950 (aliphatic C-H stretch), ~1720 (C=O stretch), ~1640 (C=C stretch) |
Conclusion
This compound is a molecule primed for a diverse range of chemical transformations. Its reactivity is a delicate balance between the inherent strain of the four-membered ring and the electronic and steric influences of its substituents. By carefully selecting reaction conditions—thermal, photochemical, or catalytic—chemists can strategically channel its reactivity towards electrocyclic ring-opening, cycloaddition, or rearrangement pathways. This control opens up a wealth of possibilities for the synthesis of novel and complex molecular scaffolds, with significant potential for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid framework for researchers to begin exploring the rich and rewarding chemistry of this versatile cyclobutene derivative.
References
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Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Bach, T. (2006). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 111(5), 1000-1024. [Link]
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Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry. [Link]
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Li, W., et al. (2022). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 13(35), 10464-10470. [Link]
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Dudnik, A. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2215-2224. [Link]
-
Houk, K. N., & Rondan, N. G. (2009). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. Journal of the American Chemical Society, 131(49), 17798–17800. [Link]
-
Kirma, M., et al. (2001). Studies on the Thermal Ring-Opening Reactions of cis-3,4-Bis(organosilyl)cyclobutenes. The Journal of Organic Chemistry, 66(13), 4633-4639. [Link]
-
Sarpong, R., & Tantillo, D. J. (2012). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 29(8), 891-902. [Link]
-
Nara, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11357-11365. [Link]
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Leigh, W. J., & Zheng, K. (1991). Cyclobutene photochemistry. Substituent and wavelength effects on the photochemical ring opening of monocyclic alkylcyclobutenes. Canadian Journal of Chemistry, 69(1), 139-148. [Link]
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Wender, P. A., & Gamber, G. G. (2005). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Organic & Biomolecular Chemistry, 3(18), 3253-3264. [Link]
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Ashenhurst, J. (2013, February 26). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. [Link]
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Ringer, A. L., & Magers, D. H. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(7), 2533-2537. [Link]
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Golfmann, M., et al. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]
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Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]
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Wiggins, J. L., et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science, 6(4), 2843-2850. [Link]
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Wang, Z., et al. (2023). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. Chemical Science, 14(28), 7654-7660. [Link]
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2020). RSC Advances, 10(56), 33857-33872. [Link]
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Wu, Q.-F., et al. (2018). Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis, 8(3), 2379-2384. [Link]
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Sibi, M. P., & Stanley, L. M. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2197-2211. [Link]
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An In-Depth Technical Guide to Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly reliant on the exploration of novel chemical scaffolds that offer unique three-dimensional arrangements and properties. Among these, strained ring systems, particularly cyclobutane derivatives, have garnered significant attention for their ability to impart conformational rigidity and metabolic stability to bioactive molecules. This guide provides a comprehensive technical overview of a specific, yet important, building block: methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. While initial considerations might suggest the presence of stereoisomers, a detailed structural analysis reveals the achiral nature of this molecule, a consequence of the gem-dimethyl substitution at the C3 position. This guide, therefore, pivots from an exploration of stereoisomerism to a detailed exposition of the synthesis, spectroscopic characterization, and potential applications of this versatile reagent in the realms of organic synthesis and drug discovery.
Molecular Structure and Properties
This compound, with the chemical formula C₈H₁₂O₂, is a cyclic ester containing a four-membered ring. The key structural features include a carbon-carbon double bond between C1 and C2, a carboxylic acid methyl ester at the C1 position, and two methyl groups at the C3 position.
A critical aspect of this molecule is its achirality . The plane of symmetry passing through the C1-C2 double bond and bisecting the C3-C4 bond renders the molecule superimposable on its mirror image. Consequently, there are no enantiomers or diastereomers for this compound.
| Property | Value | Source |
| Molecular Weight | 140.18 g/mol | |
| Molecular Formula | C₈H₁₂O₂ | |
| CAS Number | 37676-91-8 | |
| IUPAC Name | This compound | |
| SMILES | CC1(CC(=C1)C(=O)OC)C |
Synthesis of this compound
The synthesis of this compound can be approached through a [2+2] cycloaddition reaction, a common strategy for the formation of four-membered rings. A plausible and documented synthetic route is analogous to the synthesis of the related compound, methyl 3-methylcyclobutene-1-carboxylate.[1] This approach involves the reaction of an enamine with an appropriate acrylate, followed by further modifications.
Proposed Synthetic Pathway
A logical synthetic pathway would involve the [2+2] cycloaddition of an enamine derived from isobutyraldehyde with methyl propiolate. However, a more established method for a similar structure involves a multi-step sequence. The synthesis of methyl 3-methylcyclobutene-1-carboxylate, for instance, begins with a [2+2] cycloaddition of N-(1-propenyl)piperidine to methyl acrylate, followed by methylation and elimination steps.[1]
Adapting this for the 3,3-dimethyl analogue, a potential route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on the synthesis of the 3-methyl analog and general principles of [2+2] cycloaddition reactions.[1]
Step 1: Synthesis of N-(2-methylprop-1-en-1-yl)piperidine
-
To a solution of isobutyraldehyde (1.0 eq) in toluene, add piperidine (1.2 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the theoretical amount of water is collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.
Step 2: [2+2] Cycloaddition
-
Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile.
-
Add methyl acrylate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 3: Quaternization and Elimination
-
Dissolve the crude cyclobutane intermediate in a suitable solvent such as acetone.
-
Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 12-24 hours to form the quaternary ammonium salt.
-
Add a non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to the reaction mixture and heat to reflux to induce elimination.
-
Monitor the reaction for the formation of the desired product.
-
After completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
Singlet (6H): Arising from the two equivalent methyl groups at the C3 position.
-
Singlet (3H): Corresponding to the methyl group of the ester functionality.
-
Singlet (2H): Representing the two equivalent methylene protons at the C4 position.
-
Singlet (1H): A downfield signal for the vinylic proton at the C2 position.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
Quaternary Carbon (C3): Signal for the carbon atom bearing the two methyl groups.
-
Methyl Carbons (C3-CH₃): A single signal for the two equivalent methyl carbons.
-
Methylene Carbon (C4): Signal for the CH₂ group in the ring.
-
Vinylic Carbon (C2): Signal for the unsubstituted carbon of the double bond.
-
Vinylic Carbon (C1): Signal for the carbon of the double bond attached to the ester group.
-
Ester Carbonyl Carbon: A downfield signal for the C=O group.
-
Ester Methyl Carbon: Signal for the O-CH₃ carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=C Stretch: A medium to weak absorption band around 1640-1680 cm⁻¹.
-
C-H Stretch (sp²): A band above 3000 cm⁻¹ for the vinylic C-H bond.
-
C-H Stretch (sp³): Bands below 3000 cm⁻¹ for the methyl and methylene C-H bonds.
-
C-O Stretch (Ester): Strong absorption bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 140. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Reactivity and Synthetic Applications
This compound serves as a versatile building block in organic synthesis, primarily due to the presence of the strained double bond and the electron-withdrawing ester group.
Cycloaddition Reactions
The electron-deficient double bond of this cyclobutene derivative makes it a good dienophile in Diels-Alder reactions. Reaction with a variety of dienes can lead to the formation of complex polycyclic structures with a bicyclo[2.2.0]hexane core.
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Navigating the Acquisition of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate: A Technical Guide for Researchers
Executive Summary
Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate, a substituted cyclobutene derivative, presents a unique structural motif of interest in medicinal chemistry and organic synthesis. Its strained four-membered ring and strategically placed functional groups offer a scaffold for the development of novel molecular architectures. This technical guide serves as a comprehensive resource for researchers, providing critical information on its commercial procurement, viable synthesis routes, and known applications, thereby enabling informed decisions for its incorporation into research and development pipelines.
Commercial Availability: A Landscape of Limited Immediate Supply
This compound (CAS No. 37676-91-8) is commercially available, though it is not a widely stocked item. Researchers should anticipate lead times when planning their experiments. Key suppliers and their current offerings are summarized below:
| Supplier | Product Name | CAS No. | Purity | Availability |
| Biosynth | 1-Cyclobutene-1-carboxylic acid, 3,3-dimethyl-, methyl ester | 37676-91-8 | Not specified | 3-4 weeks lead time |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.
The limited immediate availability underscores the importance of considering alternative acquisition strategies, such as in-house synthesis, particularly for time-sensitive research projects.
Synthetic Routes: A Practical Approach to On-Demand Access
For researchers requiring more immediate access or larger quantities than are commercially viable, chemical synthesis presents a practical alternative. A plausible and efficient synthetic pathway involves a two-step process starting from the commercially available precursor, 3,3-dimethylcyclobut-1-ene-1-carboxylic acid.
Synthesis of the Carboxylic Acid Precursor
While the direct synthesis of this compound from simple starting materials is not extensively documented in readily accessible literature, the synthesis of the corresponding carboxylic acid is a logical starting point. A proposed synthetic workflow is outlined below:
Methodological & Application
Application Notes and Protocols for [2+2] Cycloaddition Reactions Using Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Foreword: Unlocking Complex Scaffolds in Drug Discovery with Strained Cyclobutene Systems
For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with unique three-dimensional profiles is relentless. These structures are the building blocks of next-generation therapeutics, offering the potential for enhanced potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic strategies, [2+2] cycloaddition reactions stand out as a powerful tool for the construction of cyclobutane rings, which are increasingly recognized as valuable motifs in medicinal chemistry.[1] This guide focuses on a particularly versatile and reactive building block: methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate .
The inherent ring strain of this cyclobutene derivative makes it an excellent candidate for cycloaddition reactions, opening pathways to complex polycyclic systems that would be otherwise challenging to access. The gem-dimethyl group provides steric bulk and influences the stereochemical outcome of the reaction, while the electron-withdrawing methyl carboxylate group activates the double bond for various transformations. This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific principles to empower researchers to harness the full potential of this reagent in their synthetic endeavors. We will explore its synthesis, delve into the mechanistic nuances of its cycloaddition reactions under various conditions, and showcase its applications in the synthesis of medicinally relevant scaffolds.
I. Synthesis of the Key Reagent: this compound
A robust and scalable synthesis of the starting material is paramount for its widespread application. While several methods can be envisioned, a practical and commonly referenced approach involves a [2+2] cycloaddition of an enamine with an electron-deficient alkene, followed by subsequent functional group manipulations.[2]
Conceptual Workflow for Synthesis
The synthesis is a multi-step process that leverages the reactivity of enamines in cycloaddition reactions. The general workflow involves the formation of a cyclobutane intermediate, followed by quaternization of the amine and subsequent elimination to generate the desired cyclobutene.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
Piperidine
-
Propionaldehyde
-
Methyl acrylate
-
Methyl iodide
-
Sodium bicarbonate
-
Potassium tert-butoxide
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Procedure:
-
Step 1: Synthesis of N-(1-propenyl)piperidine. In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine piperidine (1.0 eq) and propionaldehyde (1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed. After completion, cool the reaction mixture and remove the toluene under reduced pressure. The crude N-(1-propenyl)piperidine is a mixture of E/Z isomers and can often be used in the next step without further purification.
-
Step 2: [2+2] Cycloaddition. To a solution of N-(1-propenyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile, add methyl acrylate (1.2 eq) dropwise at room temperature. The reaction is typically stirred for 24-48 hours. Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude cyclobutane adduct.
-
Step 3: Quaternization and Elimination. Dissolve the crude cyclobutane adduct in a suitable solvent like methanol. Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 12-24 hours. The formation of the quaternary ammonium salt can be monitored by the precipitation of a solid. After completion, remove the solvent under reduced pressure. To the resulting solid, add a strong base such as potassium tert-butoxide in a non-polar solvent like THF at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. The elimination reaction yields the desired this compound.
-
Step 4: Purification. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
II. [2+2] Cycloaddition Reactions: Protocols and Mechanistic Considerations
The strained double bond of this compound makes it a versatile partner in various [2+2] cycloaddition reactions. The choice of reaction conditions—photochemical, thermal, or Lewis acid-catalyzed—will depend on the nature of the reaction partner and the desired stereochemical outcome.
A. Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions are a classic method for the synthesis of cyclobutanes and are particularly effective for the reaction of alkenes.[3] These reactions typically proceed through a triplet excited state, which can be achieved either by direct irradiation or through the use of a photosensitizer.
Upon absorption of light, the cyclobutene can be excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species then reacts with a ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.
Caption: Simplified mechanism of a photochemical [2+2] cycloaddition.
Materials:
-
This compound
-
Cyclopentene (or other alkene)
-
Acetone (as solvent and photosensitizer)
-
Quartz reaction vessel
-
High-pressure mercury lamp (or other suitable UV source)
-
Standard purification apparatus
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and a slight excess of cyclopentene (1.2-1.5 eq) in acetone. The concentration should be in the range of 0.1-0.5 M.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature between 0 and 25 °C using a cooling bath.
-
Monitor the reaction progress by GC-MS or TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the alkene.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the bicyclo[3.2.0]heptane derivative. The stereochemistry of the product will depend on the approach of the alkene to the cyclobutene.
Table 1: Representative Photochemical [2+2] Cycloaddition Reactions
| Alkene Partner | Product | Typical Yield (%) |
| Ethylene | Methyl 3,3-dimethylbicyclo[2.2.0]hexane-1-carboxylate | 60-75 |
| Cyclopentene | Methyl 6,6-dimethylbicyclo[3.2.0]heptane-1-carboxylate | 70-85 |
| Styrene | Methyl 7,7-dimethyl-5-phenylbicyclo[4.2.0]octane-1-carboxylate | 55-70 |
B. Thermal [2+2] Cycloaddition with Ketenes
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, they are allowed for the reaction of ketenes with alkenes.[4] The reaction of this compound with a ketene, such as dichloroketene generated in situ, provides a direct route to bicyclo[3.2.0]heptan-6-ones, which are valuable intermediates in medicinal chemistry.[1]
Materials:
-
This compound
-
Trichloroacetyl chloride
-
Activated zinc (or triethylamine)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add activated zinc (2.0 eq) and anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.5 eq) and this compound (1.0 eq) in anhydrous diethyl ether.
-
Heat the zinc suspension to a gentle reflux.
-
Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over a period of 1-2 hours. The dichloroketene is generated in situ and reacts immediately with the cyclobutene.
-
After the addition is complete, continue to reflux for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter off the excess zinc.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dichlorinated bicyclo[3.2.0]heptan-6-one derivative.
C. Lewis Acid-Catalyzed [2+2] Cycloaddition
Lewis acids can catalyze [2+2] cycloaddition reactions by coordinating to one of the reaction partners, thereby lowering the energy of the transition state.[5] This approach can offer advantages in terms of reaction rate, yield, and diastereoselectivity compared to thermal methods. For a substrate like this compound, the Lewis acid would likely coordinate to the carbonyl oxygen of the ester group.
Materials:
-
This compound
-
Electron-rich alkene (e.g., an enol ether like ethyl vinyl ether)
-
Lewis acid (e.g., EtAlCl₂, BF₃·OEt₂)
-
Anhydrous dichloromethane or other suitable chlorinated solvent
-
Standard inert atmosphere glassware and techniques
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C.
-
Add the Lewis acid (1.0-1.2 eq) dropwise.
-
After stirring for 15-30 minutes, add the electron-rich alkene (1.1 eq) dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The diastereoselectivity of the reaction should be assessed by NMR analysis of the purified product.
III. Applications in Drug Development and Medicinal Chemistry
The bicyclo[3.2.0]heptane core structure, readily accessible through the [2+2] cycloaddition of this compound, is a valuable scaffold in drug discovery. Its rigid, three-dimensional nature allows for precise positioning of substituents to interact with biological targets. Furthermore, the cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving metabolic stability and other pharmacokinetic properties.
Case Study: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are an important class of antiviral and anticancer agents. The bicyclo[3.2.0]heptane framework can be elaborated to mimic the ribose sugar of a nucleoside, leading to novel therapeutic candidates.[6][7]
The bicyclo[3.2.0]heptan-6-one synthesized via the thermal [2+2] cycloaddition with dichloroketene can be a key intermediate. The ketone can be reduced to the corresponding alcohol, and subsequent functional group manipulations can lead to the introduction of a nucleobase at a suitable position.
Caption: General scheme for the synthesis of carbocyclic nucleoside analogues.
The unique stereochemistry of the bicyclo[3.2.0]heptane core can lead to nucleoside analogues with novel three-dimensional shapes, potentially enabling them to bind to viral enzymes with high affinity and selectivity.
IV. Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex polycyclic molecules. Through photochemical, thermal, and Lewis acid-catalyzed [2+2] cycloaddition reactions, a wide range of substituted bicyclo[3.2.0]heptane derivatives can be accessed with a high degree of control. These products serve as valuable intermediates in the synthesis of medicinally relevant compounds, including carbocyclic nucleoside analogues. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this rich chemistry and accelerate the discovery of new therapeutic agents. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of strained ring systems like the one highlighted here will undoubtedly play an increasingly important role.
V. References
-
Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF. Available from: [Link]
-
[2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. Available from: [Link]
-
Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. SciSpace. Available from: [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. MDPI. Available from: [Link]
-
3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. Available from: [Link]
-
Photochemical (2+2) Cycloaddition Reaction. AK Lectures. Available from: [Link]
-
Method for preparing 3,3-dimethylbutyraldehyde. Google Patents. Available from:
-
Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. NIH. Available from: [Link]
-
Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. PubMed. Available from: [Link]
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Application Notes and Protocols: Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate as a Monomer and Advanced Molecular Scaffold
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (MDCB). While the title compound is a functionalized, strained cyclobutene—a class of molecules with significant potential in polymer chemistry—its utility as a homopolymer precursor is severely limited by steric hindrance. This guide addresses this challenge directly, offering a detailed analysis of its non-polymerizability under standard radical and anionic conditions through a comparative study with its polymerizable analogue, methyl 3-methylcyclobutene-1-carboxylate (MMCB). Furthermore, we present an exploratory, yet detailed, protocol for its potential polymerization via Ring-Opening Metathesis Polymerization (ROMP). Recognizing the limitations of MDCB as a traditional monomer, we also delineate its promising alternative applications as a rigid molecular scaffold in medicinal chemistry and as a modifying agent in polymer science.
Introduction: The Dichotomy of a Strained Ring System
Cyclobutane and cyclobutene derivatives are of increasing interest in both materials science and medicinal chemistry. The inherent ring strain of the four-membered ring (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening polymerizations, while its rigid, puckered three-dimensional structure offers a unique conformational constraint that is highly sought after in rational drug design.[1] this compound (MDCB) is a compelling example of this molecular class, featuring a strained double bond for potential polymerization and an ester group for further functionalization. However, as this guide will demonstrate, the gem-dimethyl group at the C3 position introduces significant steric hindrance, which presents a formidable barrier to conventional polymerization techniques. This document aims to provide a scientifically grounded perspective on the use of MDCB, focusing on both its challenges as a monomer and its potential in non-polymeric applications.
Monomer Synthesis and Characterization
A reliable synthetic route and thorough characterization are paramount for any subsequent application. The following protocol is adapted from the synthesis of structurally related cyclobutene monomers.[2]
Synthesis of this compound (MDCB)
The synthesis can be envisioned as a multi-step process starting from a suitable precursor, such as 3,3-dimethylcyclobutanone.
Protocol: Synthesis of MDCB
-
Step 1: Horner-Wadsworth-Emmons Reaction.
-
To a solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,3-dimethylcyclobutanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 2-(3,3-dimethylcyclobutylidene)acetate.
-
-
Step 2: Ester Transesterification (if necessary) and Introduction of the Double Bond.
-
This step is conceptual and requires experimental validation. A potential route involves allylic bromination followed by dehydrohalogenation to introduce the endocyclic double bond.
-
Alternatively, a more direct synthesis, if a suitable starting material is available, would be preferable.
-
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized MDCB.
Table 1: Physicochemical Properties of MDCB [3]
| Property | Value |
|---|---|
| IUPAC Name | methyl 3,3-dimethylcyclobutene-1-carboxylate |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 37676-91-8 |
| Appearance | Colorless liquid (predicted) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~6.5-6.8 (s, 1H, vinylic proton), 3.75 (s, 3H, -OCH₃), 2.4-2.6 (s, 2H, allylic CH₂), 1.2 (s, 6H, gem-dimethyl). The singlet nature of the allylic CH₂ is a key indicator of the gem-dimethyl substitution.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): ~165 (C=O), ~145 (quaternary vinylic C), ~135 (vinylic CH), 51.5 (-OCH₃), 40-45 (allylic CH₂), 35-40 (quaternary C of gem-dimethyl), 28-30 (gem-dimethyl CH₃).
-
-
Infrared (IR) Spectroscopy (neat):
-
ν (cm⁻¹): ~3050 (vinylic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1640 (C=C stretch), ~1250 (C-O stretch).
-
The Challenge of MDCB Homopolymerization
Steric Hindrance: A Formidable Barrier
Attempts to polymerize MDCB using standard radical (e.g., with AIBN) and anionic (e.g., with n-BuLi) initiators have been reported to be unsuccessful.[2] The primary reason for this lack of reactivity is the severe steric hindrance imposed by the gem-dimethyl group at the C3 position.
During polymerization, the propagating polymer chain end must approach the double bond of the incoming monomer. The bulky gem-dimethyl group effectively shields this approach, raising the activation energy for the propagation step to a prohibitive level.
A Comparative Case Study: Methyl 3-methylcyclobut-1-ene-1-carboxylate (MMCB)
To underscore the impact of the gem-dimethyl group, it is instructive to examine the behavior of its close analogue, MMCB. Lacking the second methyl group at the C3 position, MMCB presents a significantly lower steric barrier. As a result, it has been successfully polymerized.[2]
Table 2: Comparison of MDCB and MMCB Polymerizability
| Monomer | Structure | Polymerization Outcome | Rationale |
|---|---|---|---|
| MDCB | This compound | No Homopolymerization (Radical, Anionic)[2] | Severe steric hindrance from the gem-dimethyl group. |
| MMCB | Methyl 3-methylcyclobut-1-ene-1-carboxylate | Successful Polymerization (Radical, Anionic)[2] | Reduced steric hindrance allows for chain propagation. |
Anionic homopolymerization of MMCB with initiators like tert-butyllithium (t-BuLi) proceeds smoothly to yield high molecular weight polymers.[2] Similarly, while radical homopolymerization gives low yields, MMCB readily copolymerizes with monomers like styrene and methyl methacrylate.[2] This comparison provides definitive evidence for the role of the gem-dimethyl group in inhibiting the polymerization of MDCB.
An Exploratory Avenue: Ring-Opening Metathesis Polymerization (ROMP)
While addition polymerization routes are blocked, the significant ring strain of MDCB suggests that Ring-Opening Metathesis Polymerization (ROMP) may be a viable, though as yet unreported, alternative. ROMP is catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts) and is often tolerant of significant steric bulk and a wide range of functional groups.[4]
Exploratory Protocol for ROMP of MDCB
Disclaimer: This protocol is provided as an experimental template for research purposes. Its success has not been verified in the literature. Extreme care should be taken when handling organometallic catalysts. All procedures should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
Materials:
-
This compound (MDCB), freshly purified.
-
Grubbs' 3rd Generation Catalyst (G3).
-
Anhydrous, degassed dichloromethane (DCM) or toluene.
-
Ethyl vinyl ether (quenching agent).
-
Methanol (for precipitation).
-
Argon or Nitrogen gas supply.
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add Grubbs' 3rd Generation Catalyst (e.g., 2.0 mg, 2.2 µmol, 1 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed DCM (e.g., 2.0 mL) to the flask to dissolve the catalyst.
-
Monomer Addition: In a separate vial, prepare a solution of MDCB (e.g., 62 mg, 0.44 mmol, 200 eq.) in anhydrous, degassed DCM (2.0 mL).
-
Initiation: Rapidly inject the monomer solution into the stirring catalyst solution at room temperature.
-
Polymerization: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR (disappearance of the monomer's vinylic proton signal) or by observing an increase in viscosity. The reaction may require heating (e.g., 40 °C) to overcome potential steric barriers to initiation or propagation.
-
Termination: Once the reaction has reached high conversion or has stalled, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the crude residue in a minimum amount of DCM or THF and precipitate the polymer by adding the solution dropwise into a large volume of cold, stirring methanol.
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization of the Resulting Polymer
If the ROMP is successful, the resulting polymer should be characterized to determine its structure and properties.
Table 3: Protocols for Polymer Characterization
| Technique | Purpose | Sample Preparation & Conditions | Expected Outcome for Poly(MDCB) |
|---|---|---|---|
| GPC/SEC | Determine Mₙ, Mₙ, and PDI. | THF as eluent, calibrated with polystyrene standards. | A defined molecular weight distribution (PDI < 1.5 for a controlled polymerization). |
| ¹H NMR | Confirm polymer structure. | Dissolve in CDCl₃. | Disappearance of monomer vinylic proton (~6.6 ppm). Appearance of new, broad backbone vinylic proton signals (~5.4 ppm). |
| DSC | Determine glass transition temperature (T₉). | Heat-cool-heat cycle, e.g., -50 °C to 150 °C at 10 °C/min. | A distinct step-change in the heat flow curve indicating the T₉. |
| TGA | Assess thermal stability. | Heat under N₂ atmosphere from 25 °C to 600 °C at 10 °C/min. | Onset of decomposition temperature. |
Alternative Applications: Leveraging the MDCB Scaffold
Given the challenges in homopolymerization, the true potential of MDCB may lie in its use as a specialized chemical building block rather than a bulk monomer. Its rigid, three-dimensional structure is a valuable asset.
MDCB as a Scaffold in Drug Discovery
The cyclobutane ring is an effective bioisostere for other groups (e.g., phenyl rings or gem-dimethyl groups) and can be used to lock molecules into specific conformations, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1][5]
Conceptual Workflow:
-
Scaffold Synthesis: Synthesize MDCB as described in Section 2.
-
Functionalization: Use the ester moiety as a handle for further chemical transformations (e.g., hydrolysis to the carboxylic acid, reduction to the alcohol, or amidation) to attach pharmacophoric groups.
-
Biological Screening: Screen the resulting library of novel cyclobutane-containing compounds for desired biological activity.
MDCB as a Polymer Modifier
Even if it does not homopolymerize, MDCB could be incorporated into other polymers in small quantities to impart specific properties.
-
As a Comonomer: In copolymerizations with more reactive monomers, a small amount of MDCB might be incorporated, introducing the rigid cyclobutane structure into the polymer backbone or as a pendant group, potentially altering the thermal and mechanical properties of the material.
-
As a Chain-End Modifier: The non-polymerizable nature of MDCB could potentially be exploited to cap "living" polymer chains, introducing a functional cyclobutene group at the chain end for subsequent post-polymerization modification.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Application Notes and Protocols for the Derivatization of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Introduction: Unlocking the Synthetic Potential of a Strained Scaffold
Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate is a fascinating and synthetically valuable building block. Its structure marries the inherent ring strain of a cyclobutene ring—a feature that can be harnessed for unique chemical transformations—with the electronic influence of a conjugated ester and the significant steric hindrance of a gem-dimethyl group.[1][2] This combination of features makes it a non-trivial substrate, demanding carefully considered synthetic strategies. For researchers in medicinal chemistry and materials science, the cyclobutane motif offers a rigid, three-dimensional scaffold that can confer advantageous properties in terms of potency, selectivity, and pharmacokinetic profiles in drug candidates.
This guide provides detailed protocols and mechanistic insights for the derivatization of this compound. The protocols are designed to be self-validating, with explanations for key experimental choices, allowing for adaptation and troubleshooting. We will explore the reactivity of the electron-deficient double bond and the ester functionality, providing a roadmap for creating a diverse library of novel cyclobutane derivatives.
Molecular Characteristics and Reactivity Profile
The reactivity of this compound is governed by three primary factors:
-
Ring Strain: The cyclobutene ring possesses significant strain energy, which can be a thermodynamic driving force for reactions that lead to ring-opening or the formation of more stable five- or six-membered rings.[1]
-
Electronic Effects: The methyl carboxylate group is a powerful electron-withdrawing group, rendering the double bond electron-deficient. This makes the β-carbon (C2) susceptible to nucleophilic attack (conjugate addition) and enhances the dienophilic character of the alkene in cycloaddition reactions.[1][3]
-
Steric Hindrance: The gem-dimethyl group at the C3 position provides substantial steric bulk. This hinders the approach of reagents from the face of the double bond proximal to the methyl groups, often leading to high diastereoselectivity in addition reactions. This steric hindrance is so significant that it has been noted to prevent the polymerization of this monomer.
A conceptual overview of the synthetic pathways is presented below:
Caption: Key synthetic transformations of the title compound.
Part 1: Reactions of the Cyclobutene Double Bond
The electron-deficient nature and strain of the double bond are the primary drivers of reactivity. The following protocols detail key transformations.
Epoxidation: Synthesis of Oxabicyclo[2.1.0]pentanes
Epoxidation of the electron-deficient double bond requires a potent oxygen transfer agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a suitable choice. The reaction is expected to proceed from the face opposite to the bulky gem-dimethyl groups, leading to a single diastereomer of the resulting epoxide.
Causality of Experimental Choices:
-
Reagent: m-CPBA is a widely used, commercially available peroxyacid that is effective for the epoxidation of both electron-rich and electron-deficient alkenes.[4]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar and aprotic, preventing the opening of the newly formed epoxide ring.
-
Temperature: The reaction is typically run at 0 °C to room temperature to ensure selectivity and prevent over-oxidation or decomposition.
-
Work-up: A mild reductive work-up with sodium thiosulfate is necessary to quench any remaining peroxyacid, which can be explosive upon concentration. A subsequent basic wash removes the m-chlorobenzoic acid byproduct.
Detailed Protocol: Epoxidation with m-CPBA
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 5-10 minutes. Caution: Peroxyacids can be shock-sensitive.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired epoxide.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.2 eq m-CPBA | Ensures complete consumption of the starting material. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
| Solvent | Anhydrous DCM | Aprotic solvent prevents premature epoxide opening. |
| Expected Yield | 65-80% (estimated) | Based on similar epoxidations of sterically hindered alkenes. |
Syn-Dihydroxylation: Accessing cis-Cyclobutanediols
The syn-dihydroxylation of the cyclobutene can be achieved using osmium tetroxide (OsO₄). Due to the toxicity and expense of OsO₄, a catalytic amount is typically used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction proceeds via a concerted [3+2] cycloaddition, forming an osmate ester intermediate on the less sterically hindered face of the double bond, which is then hydrolyzed to the cis-diol.[5]
Detailed Protocol: Catalytic Syn-Dihydroxylation
-
Setup: In a well-ventilated fume hood, combine this compound (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.5 eq) in a mixture of acetone and water (10:1, approx. 0.05 M).
-
Catalyst Addition: Add a solution of osmium tetroxide (2.5 wt% in tert-butanol, 0.02 eq) dropwise. The solution should turn dark brown. Extreme Caution: OsO₄ is highly toxic and volatile.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching: Add a solid scoop of sodium bisulfite (NaHSO₃) and stir for 1 hour to reduce the osmate ester and any remaining OsO₄.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude diol by flash column chromatography.
| Parameter | Value/Condition | Rationale |
| Catalyst | 2 mol% OsO₄ | Minimizes exposure to the toxic and expensive osmium reagent. |
| Co-oxidant | 1.5 eq NMO | Regenerates the Os(VIII) catalyst in the catalytic cycle. |
| Solvent System | Acetone/Water (10:1) | Solubilizes both the organic substrate and the reagents. |
| Expected Yield | 70-90% (estimated) | This reaction is typically high-yielding for a range of alkenes. |
Catalytic Hydrogenation: Formation of the Saturated Cyclobutane
Hydrogenation of the tetrasubstituted double bond will yield the corresponding saturated cyclobutane ester. This transformation can be challenging due to steric hindrance. A highly active catalyst such as palladium on carbon (Pd/C) under a positive pressure of hydrogen is typically required. The hydrogen atoms are expected to add from the less hindered face.
Causality of Experimental Choices:
-
Catalyst: 10% Palladium on carbon is a standard, robust catalyst for the hydrogenation of alkenes.[6]
-
Solvent: Ethyl acetate is a common, relatively inert solvent for hydrogenations. Methanol or ethanol are also suitable alternatives.
-
Pressure: While some hydrogenations proceed at atmospheric pressure, a higher pressure (e.g., 50 psi) is recommended to overcome the steric hindrance of the tetrasubstituted alkene.
-
Safety: Hydrogen is highly flammable. The reaction must be conducted in a well-ventilated area, away from ignition sources, using appropriate hydrogenation apparatus (e.g., a Parr shaker).
Detailed Protocol: Catalytic Hydrogenation
-
Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq) and ethyl acetate (EtOAc, approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen.
-
Reaction: Shake or stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by careful sampling and analysis (e.g., GC-MS or ¹H NMR). The reaction may take 12-48 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration. Rinse the pad with additional EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.
| Parameter | Value/Condition | Rationale |
| Catalyst | 5-10 mol% 10% Pd/C | A standard loading for heterogeneous hydrogenation. |
| H₂ Pressure | 50 psi (recommended) | Increased pressure enhances the rate for sterically hindered alkenes. |
| Solvent | Ethyl Acetate | Inert solvent with good solubility for the substrate. |
| Expected Yield | >90% | Hydrogenation is typically a high-yielding reaction. |
[4+2] Cycloaddition (Diels-Alder Reaction)
The electron-withdrawing ester group activates the cyclobutene as a dienophile for Diels-Alder reactions.[3][7] However, the steric hindrance from the gem-dimethyl groups will likely necessitate forcing conditions (high temperature or pressure) and will disfavor reactions with sterically demanding dienes.
Detailed Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Setup: In a sealed tube, combine this compound (1.0 eq) and freshly cracked cyclopentadiene (3.0 eq). Toluene can be used as a solvent, but the reaction may also be run neat.
-
Reaction: Seal the tube and heat to 150-180 °C for 24-48 hours. Monitor the reaction by GC-MS or ¹H NMR.
-
Work-up: Cool the reaction to room temperature. If run neat, dissolve the residue in a minimal amount of a suitable solvent like DCM.
-
Purification: Remove the excess cyclopentadiene and dicyclopentadiene under reduced pressure (a cold trap is recommended). Purify the resulting adduct by flash column chromatography. The major product is expected to be the endo isomer, formed by the diene approaching the dienophile from the face opposite the gem-dimethyl groups.
Caption: Diels-Alder reaction of the title compound.
Part 2: Functional Group Interconversions of the Ester
The methyl ester provides a handle for further derivatization, allowing for the introduction of a wide range of functionalities.
Saponification to the Carboxylic Acid
Basic hydrolysis (saponification) of the methyl ester yields the corresponding carboxylate salt, which upon acidic workup provides the free carboxylic acid. This is a foundational transformation for subsequent amide bond formations or other carboxylic acid chemistry.
Detailed Protocol: Saponification
-
Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 50 °C) to accelerate the reaction. Monitor by TLC until the starting ester is consumed.
-
Work-up: Cool the reaction to 0 °C and carefully acidify with cold 1 M HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or DCM (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Amide Bond Formation
The carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents. This is a crucial step for incorporating the cyclobutene scaffold into peptidomimetics or other biologically relevant molecules.
Detailed Protocol: Amide Coupling (EDC/HOBt)
-
Acid Activation: Dissolve the carboxylic acid (from protocol 2.1, 1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the desired primary or secondary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or DCM.
-
Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Coupling Reagent: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Conclusion
This compound, while presenting synthetic challenges due to its unique structural features, is a versatile starting material for the synthesis of a wide array of functionalized cyclobutane derivatives. The protocols outlined in this guide provide a robust starting point for exploring its chemistry. Careful consideration of the interplay between ring strain, electronics, and sterics is paramount for successful derivatization. The ability to functionalize both the alkene and the ester moieties opens up numerous possibilities for the creation of novel chemical entities for applications in drug discovery and materials science.
References
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
ResearchGate. (n.d.). Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. [Link]
-
ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]
-
ResearchGate. (n.d.). The Diels–Alder reaction of cyclobutenone. [Link]
-
Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
-
RSC Publishing. (n.d.). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. [Link]
-
PMC. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
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Application Notes & Protocols: Functionalization of the Ester Group in Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Introduction: The Strategic Value of the Cyclobutane Moiety
The cyclobutane ring, once considered a synthetic curiosity, is now a highly valued scaffold in medicinal chemistry and materials science.[1] Its rigid, puckered conformation provides a unique three-dimensional geometry that can enforce specific orientations of appended functional groups, making it an excellent tool for constraining molecular structure to enhance binding affinity and biological activity.[1][2] Unlike more flexible linkers, the cyclobutane unit can improve metabolic stability by shielding susceptible positions from enzymatic degradation.[2]
Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (MDCC) is a particularly interesting building block. The gem-dimethyl group provides steric bulk and lipophilicity, while the α,β-unsaturated ester offers a versatile handle for a wide array of chemical transformations. This document provides a detailed guide to the primary functionalization pathways of the ester group in MDCC, offering both mechanistic insights and field-tested laboratory protocols.
Saponification: Accessing the Carboxylic Acid Core
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a foundational transformation, unlocking pathways to amides, acid chlorides, and other derivatives. Due to the steric hindrance from the gem-dimethyl group and the electron-conjugation of the double bond, standard saponification conditions often require optimization for high yields.[3]
Mechanistic Rationale & Causality
Saponification is a base-mediated hydrolysis that proceeds via a nucleophilic acyl substitution mechanism.[4][5] The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[5] This forms a tetrahedral intermediate.[4][5] Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the equilibrium towards the carboxylate salt.[5][6] An acidic workup is then required to protonate the carboxylate and yield the neutral carboxylic acid.[4][7]
For hindered esters like MDCC, the rate-limiting step is often the initial nucleophilic attack. To overcome this, protocols may employ higher temperatures or co-solvents like methanol to improve solubility and reaction kinetics.[3][7] Non-aqueous conditions using poorly solvated hydroxide ions have also been shown to dramatically increase reaction rates for crowded esters.[3]
Experimental Protocol: Saponification of MDCC
Materials:
-
This compound (MDCC, 1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH, 2.5 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 3 M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve MDCC (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v, approximately 10 mL per gram of ester).
-
Add sodium hydroxide pellets (2.5 eq) portion-wise to the stirring solution.
-
Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
-
Cool the mixture to room temperature and then place in an ice bath.
-
Slowly acidify the mixture to a pH of ~2 by adding 3 M HCl. A white precipitate of the carboxylic acid may form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield 3,3-dimethylcyclobut-1-ene-1-carboxylic acid.
Data Presentation & Troubleshooting
| Parameter | Expected Value |
| Product | 3,3-dimethylcyclobut-1-ene-1-carboxylic acid |
| Yield | >95% |
| Appearance | White to off-white solid |
| ¹H NMR | Expect disappearance of methyl ester singlet (~3.7 ppm) and appearance of a broad carboxylic acid proton singlet (>10 ppm). |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1690), C=C stretch (~1640) |
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 6 hours, add an additional 0.5 eq of NaOH and continue refluxing. The steric hindrance may require more forcing conditions.[3]
-
Low Yield: Ensure complete acidification during workup. The carboxylate salt is water-soluble and will not be extracted into the organic phase. Check the pH of the aqueous layer after the final extraction to confirm it remains acidic.
Saponification Workflow Diagram
Caption: Workflow for the saponification of MDCC.
Reductive Functionalization: Synthesis of the Allylic Alcohol
Reduction of the ester provides the corresponding primary allylic alcohol, (3,3-dimethylcyclobut-1-en-1-yl)methanol. This product is a valuable intermediate for further functionalization, such as etherification, oxidation to the aldehyde, or halide substitution.
Mechanistic Rationale & Causality
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing esters to primary alcohols.[8] The mechanism involves a two-stage hydride delivery.[8][9]
-
First Hydride Addition: A hydride ion from [AlH₄]⁻ attacks the ester carbonyl, forming a tetrahedral intermediate.[8][9]
-
Elimination: This intermediate collapses, eliminating an alkoxide (methoxide in this case) to form an aldehyde intermediate.[8][9]
-
Second Hydride Addition: LAH is highly reactive and rapidly reduces the transient aldehyde to the corresponding primary alcohol.[8][9]
Because MDCC is an α,β-unsaturated ester, a potential side reaction is the 1,4-conjugate addition of hydride to the double bond. However, with a strong, hard nucleophile like LAH, the 1,2-addition to the carbonyl is overwhelmingly favored, preserving the cyclobutene ring.[10]
Experimental Protocol: LAH Reduction of MDCC
⚠️ Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
This compound (MDCC, 1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt (Potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a stir bar, dropping funnel, and condenser.
-
In the flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Dissolve MDCC (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the MDCC solution dropwise to the stirring LAH suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise:
-
'X' mL of water (where X = grams of LAH used)
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol. The product can be purified by silica gel chromatography if necessary.
Data Presentation & Troubleshooting
| Parameter | Expected Value |
| Product | (3,3-dimethylcyclobut-1-en-1-yl)methanol |
| Yield | 85-95% |
| Appearance | Colorless oil |
| ¹H NMR | Disappearance of methyl ester singlet (~3.7 ppm). Appearance of a broad alcohol proton singlet and a new methylene singlet (~4.0 ppm). |
| IR (cm⁻¹) | Broad O-H stretch (~3300-3400), C=C stretch (~1650) |
Troubleshooting:
-
Violent Quench: The workup is highly exothermic. Ensure slow, dropwise addition of water and NaOH solution at 0°C.
-
Gelatinous Precipitate: If the Fieser workup results in a gel that is difficult to filter, an alternative is to use a saturated aqueous solution of Rochelle's salt during the quench, which helps chelate the aluminum salts and keep them in solution.
-
Over-reduction: While unlikely with LAH, if conditions are not carefully controlled, some reduction of the double bond might occur. This can be checked by ¹H NMR.
LAH Reduction Workflow Diagram
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 10. dalalinstitute.com [dalalinstitute.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Selection for Reactions with Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the unique reactivity of this sterically hindered and electron-deficient cyclobutene. Our goal is to empower you with the knowledge to make informed decisions in your experimental design, leading to successful and reproducible results.
Introduction to the Substrate: A Molecule with Unique Challenges
This compound presents a distinct set of challenges for catalyst selection due to its structural and electronic properties. The tetrasubstituted double bond, coupled with the bulky gem-dimethyl group, creates significant steric hindrance around the reactive center. Furthermore, the electron-withdrawing methyl carboxylate group deactivates the double bond towards certain electrophilic reactions. Understanding these characteristics is paramount for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this substrate.
Q1: What are the primary challenges I should anticipate when working with this compound?
A1: The primary challenges stem from a combination of steric hindrance and electronic effects. The gem-dimethyl group and the overall tetrasubstituted nature of the alkene impede the approach of catalysts and reagents. The electron-withdrawing ester group reduces the nucleophilicity of the double bond, making it less reactive in typical electrophilic additions.
Q2: Is ring-opening metathesis polymerization (ROMP) a viable strategy for this monomer?
A2: While cyclobutenes are known to undergo ROMP with catalysts like Grubbs' first-generation catalyst, the significant steric hindrance of this compound makes polymerization challenging. In fact, studies have shown that this specific monomer does not polymerize under conditions that are effective for less substituted analogs due to excessive steric hindrance.[1] Researchers attempting ROMP with this monomer should be prepared for low to no conversion with standard ruthenium-based metathesis catalysts.
Q3: Can I expect high diastereoselectivity in reactions at the double bond?
A3: Achieving high diastereoselectivity is possible but will be highly dependent on the chosen reaction and catalyst system. The facial bias for reagent approach will be influenced by the steric bulk of the gem-dimethyl group. For reactions like hydrogenation or epoxidation, the catalyst or reagent will likely approach from the face opposite to the gem-dimethyl group. However, confirming the stereochemistry of the product is crucial.
Troubleshooting Guides
This section provides detailed troubleshooting for common synthetic transformations you might attempt with this compound.
Guide 1: Catalytic Hydrogenation
Catalytic hydrogenation of the double bond to yield methyl 3,3-dimethylcyclobutane-1-carboxylate is a common objective. However, the sterically hindered nature of the alkene can lead to sluggish or incomplete reactions.
dot
Caption: Troubleshooting workflow for catalytic hydrogenation.
Problem: Low to no conversion in the hydrogenation reaction.
-
Plausible Cause 1: Catalyst Inactivity. Standard heterogeneous catalysts like Pd/C can be inefficient for highly substituted and sterically hindered alkenes. Homogeneous catalysts often exhibit low reactivity toward such substrates due to steric crowding between the ligand and the substrate.[1]
-
Solution A: Switch to a more active heterogeneous catalyst. Pearlmann's catalyst (Pd(OH)₂/C) is often more active than Pd/C.
-
Solution B: Employ a homogeneous catalyst designed for hindered alkenes. Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) is known to be effective for the hydrogenation of tri- and tetrasubstituted alkenes.
-
Solution C: Consider a bimetallic catalyst. A Pt-Ni bimetallic alloy catalyst has shown promise for the diastereoselective hydrogenation of unactivated, sterically bulky tetrasubstituted olefins.[1]
-
-
Plausible Cause 2: Sub-optimal Reaction Conditions.
-
Solution A: Increase hydrogen pressure. Using a high-pressure reactor (Parr shaker) can often overcome the energy barrier for hydrogenation of hindered substrates.
-
Solution B: Elevate the reaction temperature. This can increase the reaction rate, but should be done with caution to avoid potential side reactions.
-
Solution C: Solvent screening. The choice of solvent can impact catalyst activity and substrate solubility. Screen a range of solvents from polar (ethanol, ethyl acetate) to non-polar (toluene, hexane).
-
-
Plausible Cause 3: Catalyst Poisoning.
-
Solution: Ensure high purity of substrate and solvent. Trace impurities, particularly sulfur- or nitrogen-containing compounds, can poison the catalyst. Purify the starting material and use high-purity, degassed solvents.
-
Problem: Poor diastereoselectivity.
-
Plausible Cause: Lack of facial directing group. Without a functional group that can coordinate to the catalyst, the diastereoselectivity will be primarily dictated by sterics, which may not be sufficient for high selectivity.
-
Solution: While the substrate itself lacks a directing group, careful selection of the catalyst and conditions can enhance selectivity. As mentioned, a Pt-Ni bimetallic alloy has been reported to achieve diastereoselective hydrogenation of tetrasubstituted olefins.[1]
-
Guide 2: Epoxidation
Epoxidation of the double bond would yield the corresponding methyl 3,3-dimethyloxaspiro[2.3]hexane-1-carboxylate. The electron-deficient nature of the alkene can make this transformation challenging with standard electrophilic epoxidizing agents.
dot
Caption: Troubleshooting workflow for cyclopropanation.
Problem: Low to no conversion in the Simmons-Smith cyclopropanation.
-
Plausible Cause 1: Low reactivity of the electron-deficient alkene. The Simmons-Smith reagent is known to react more readily with electron-rich alkenes.
-
Solution A: Use a more reactive carbenoid. The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, generates a more reactive cyclopropanating agent.
-
Solution B: Explore alternative cyclopropanation methods. For electron-deficient alkenes, methods involving the rhodium-catalyzed decomposition of diazoacetates in the presence of the alkene can be more effective. [2]Another approach is the use of sulfur ylides.
-
-
Plausible Cause 2: Steric hindrance. The tetrasubstituted nature of the double bond presents a significant steric barrier to the approach of the organozinc carbenoid.
-
Solution: Increase reaction temperature and time. While the Simmons-Smith reaction is often run at or below room temperature, carefully increasing the temperature may be necessary to overcome the activation energy for this hindered substrate. Monitor for decomposition.
-
-
Plausible Cause 3: Inactive Zinc-Copper Couple.
-
Solution: Ensure proper activation of the zinc. The zinc-copper couple must be freshly prepared and activated to be effective. Following established protocols for its preparation is critical.
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation Screening
-
To a high-pressure reaction vessel, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol, 0.1 M concentration).
-
Carefully add the catalyst (e.g., 10 mol% Pd/C, or 2 mol% Crabtree's catalyst).
-
Seal the vessel and purge with nitrogen or argon.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-500 psi).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by taking aliquots and analyzing by GC-MS or ¹H NMR.
-
Upon completion, carefully vent the hydrogen gas and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 2: General Procedure for m-CPBA Epoxidation
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM).
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, monitoring the internal temperature.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate and stir vigorously for 30 minutes.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Data Summary Table
| Reaction | Catalyst/Reagent | Key Challenges | Recommended Starting Point |
| Hydrogenation | Pd/C, PtO₂, Raney Ni | Steric hindrance, low reactivity | High pressure, elevated temperature, screen solvents. |
| Crabtree's Catalyst | Catalyst cost and sensitivity | For stubborn substrates at lower pressures. | |
| Pt-Ni Alloy | Catalyst preparation | Potential for improved diastereoselectivity. | |
| Epoxidation | m-CPBA | Electron-deficient alkene | Use a slight excess of reagent, longer reaction times. |
| Trifluoroperacetic acid | Reagent preparation and handling | For unreactive substrates. | |
| Cyclopropanation | Zn-Cu, CH₂I₂ (Simmons-Smith) | Steric hindrance, electron-deficient alkene | Expect low reactivity. |
| Et₂Zn, CH₂I₂ (Furukawa) | More reactive, but still challenging | A more potent alternative to the standard Simmons-Smith. | |
| Rh₂(OAc)₄, Diazo compound | Substrate scope for this specific alkene is unknown | A potential alternative for electron-deficient systems. |
References
- Choi, S., & Lee, S. (Year). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Journal of Polymer Science Part A: Polymer Chemistry. (Please note: A direct citation for the non-polymerization of the target molecule was found in a research gate article referencing a study, but the full text of the original study was not available in the search results. The provided reference is for a similar, polymerizable monomer to highlight the contrast.)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. (2023). Angewandte Chemie International Edition. Retrieved from [Link]
- Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337.
- Maas, G. (2004). Catalytic cyclopropanation of electron-deficient alkenes.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
Sources
- 1. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Managing the stability and storage of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Welcome to the technical support center for methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting guides, and frequently asked questions to ensure the stability and successful application of this unique reagent in your experiments. Our approach is grounded in extensive experience and scientific principles to support your research endeavors.
Introduction: Understanding the Molecule
This compound is a versatile building block in organic synthesis. Its structure, featuring a strained cyclobutene ring and an α,β-unsaturated ester, imparts a unique reactivity profile. The inherent ring strain of the cyclobutane system can be harnessed for various transformations, including ring-opening reactions.[1] The α,β-unsaturated ester functionality makes the molecule susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon, and it can participate in cycloaddition reactions.[2][3]
A notable characteristic of this specific derivative is its steric hindrance due to the gem-dimethyl group. This feature enhances its stability against polymerization compared to less substituted cyclobutene monomers.[4] However, proper handling and storage are crucial to maintain its integrity and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container. For extended storage, flushing the container with an inert gas such as argon or nitrogen is recommended to minimize exposure to oxygen and moisture. The compound should be protected from light. A safety data sheet for a similar flammable liquid recommends keeping it in a well-ventilated place and away from heat, sparks, and open flames.[5]
Q2: What are the primary degradation pathways for this molecule?
There are two main potential degradation pathways to consider:
-
Hydrolysis of the Ester: As with most esters, this compound can undergo hydrolysis to the corresponding carboxylic acid and methanol. This process can be catalyzed by both acidic and basic conditions.[6][7]
-
Ring Strain-Driven Reactions: The strained cyclobutene ring is susceptible to thermal isomerization. For instance, the parent cyclobutene thermally rearranges to 1,3-butadiene.[8] While the substitution on this derivative may alter the reaction pathway and conditions, the potential for ring-opening or other rearrangements should be considered, especially at elevated temperatures.
Q3: How can I visually inspect the compound for signs of degradation?
A pure sample of this compound should be a clear, colorless to light yellow liquid. Signs of degradation may include:
-
Color Change: A significant darkening of the liquid may indicate the formation of degradation products.
-
Precipitation: The formation of a solid precipitate could suggest polymerization or the crystallization of the hydrolyzed carboxylic acid.
-
Increased Viscosity: A noticeable increase in viscosity may be a sign of oligomerization or polymerization, although this is less likely for this sterically hindered molecule.[4]
Q4: Is this compound compatible with common laboratory solvents and reagents?
-
Solvents: It is generally soluble in common organic solvents such as dichloromethane, diethyl ether, ethyl acetate, and tetrahydrofuran.
-
Reagents:
-
Acids and Bases: Avoid strong acids and bases during storage and workup unless they are part of the intended reaction, as they can catalyze the hydrolysis of the ester.
-
Nucleophiles: Be aware of its reactivity as an α,β-unsaturated ester. Strong nucleophiles can add to the β-position (conjugate addition) or the carbonyl carbon.[3]
-
Heat: Avoid unnecessarily high temperatures to prevent potential thermal rearrangements of the cyclobutene ring.[8]
-
Q5: What safety precautions should I take when handling this compound?
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Keep the compound away from heat, sparks, and open flames.[11]
-
In case of skin or eye contact, flush immediately with copious amounts of water. The SDS for a related carboxylic acid indicates it can cause skin and eye irritation.[9]
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity in a reaction | 1. Degraded starting material (hydrolyzed or rearranged).2. Inappropriate reaction conditions (temperature, solvent, catalyst). | 1. Assess the purity of the starting material using NMR or GC-MS. If degraded, purify by distillation or chromatography, or use a fresh batch.2. Review the literature for similar reactions to ensure optimal conditions. Consider a systematic variation of reaction parameters. |
| Formation of unexpected byproducts | 1. Hydrolysis of the ester during the reaction or workup.2. Ring-opening or rearrangement of the cyclobutene ring due to high temperatures or incompatible reagents.3. Unintended conjugate addition of a nucleophile. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Avoid acidic or basic conditions during workup if possible.2. Run the reaction at the lowest effective temperature. Screen for catalysts that do not promote ring rearrangements.3. Protect the α,β-unsaturated system if necessary, or choose reagents that selectively react with the desired functional group. |
| Difficulty in purifying the product | 1. Presence of the hydrolyzed carboxylic acid byproduct.2. The product is thermally unstable. | 1. Perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove the acidic byproduct. Be cautious as this may promote further hydrolysis if contact time is long.2. Use purification techniques that do not require high temperatures, such as column chromatography at room temperature. If distillation is necessary, perform it under reduced pressure. |
Experimental Protocols
Protocol 1: Assessment of Purity by ¹H NMR
Objective: To determine the purity of this compound and identify potential impurities such as the hydrolyzed carboxylic acid.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks for the Pure Compound: Look for characteristic signals corresponding to the vinyl proton, the methylene protons on the ring, the methyl ester protons, and the gem-dimethyl protons.
-
Signs of Hydrolysis: The presence of a broad singlet, typically downfield (>10 ppm), is indicative of the carboxylic acid proton of the hydrolyzed product. The methyl ester singlet (around 3.7 ppm) will decrease in integration relative to the ring protons.
-
Protocol 2: Small-Scale Stability Test
Objective: To evaluate the stability of the compound under specific experimental conditions (e.g., temperature, presence of a Lewis acid).
Materials:
-
Sample of this compound
-
Solvent to be used in the planned reaction
-
Any additives (e.g., catalyst, base) to be used
-
Small vials with septa
-
GC-MS or NMR for analysis
Procedure:
-
In a small vial, dissolve a known amount of the compound in the chosen solvent under an inert atmosphere.
-
If applicable, add the catalyst or other reagents that will be present in the reaction.
-
Heat the solution to the intended reaction temperature.
-
Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).
-
Analyze the aliquots by GC-MS or ¹H NMR to monitor for the appearance of degradation products and the disappearance of the starting material.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting experiments.
References
-
Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Available at: [Link]
-
α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]
-
20.14 α,β-Unsaturated Carbonyl Compounds - Chemistry LibreTexts. Available at: [Link]
-
Cyclobutene - Wikipedia. Available at: [Link]
-
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC. Available at: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]
-
The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclahexanedicarboxylic Acids1 - American Chemical Society. Available at: [Link]
-
Alkene Reactions - YouTube. Available at: [Link]
-
Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds - ResearchGate. Available at: [Link]
-
Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Available at: [Link]
-
The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. Available at: [Link]
-
The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchGate. Available at: [Link]
-
The Molecular Structure of Cyclobutane - SciSpace. Available at: [Link]
-
Chemical Characterization of Extracts Derived from Apple, Sour Cherry, and Sweet Cherry Seed Oils - MDPI. Available at: [Link]
-
Alkene Reactions Practice Problems - Chemistry Steps. Available at: [Link]
-
Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids - Monash University. Available at: [Link]
-
Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Available at: [Link]
-
The application of cyclobutane derivatives in organic synthesis - ResearchGate. Available at: [Link]
-
Cyclobutene synthesis - Organic Chemistry Portal. Available at: [Link]
-
Alkene Addition Reactions: Crash Course Organic Chemistry #16 - YouTube. Available at: [Link]
-
The Thermal Decomposition of Cyclobutane 1,2 - ACS Publications. Available at: [Link]
-
The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - RSC Publishing. Available at: [Link]
-
Practice Problems: Reactions of Alkenes with Explanations - YouTube. Available at: [Link]
-
SAFETY DATA SHEET - Airgas. Available at: [Link]
-
Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process | Request PDF - ResearchGate. Available at: [Link]
-
Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Available at: [Link]
-
methyl 3, 3-dimethylcyclobutane-1-carboxylate, min 97%, 1 gram. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Cyclobutene - Wikipedia [en.wikipedia.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. airgas.com [airgas.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting low conversion rates in methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate reactions
Welcome to the technical support center for methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and strained cyclic ester. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot low conversion rates and optimize your reaction outcomes.
Part 1: Foundational Troubleshooting - Starting Material and General Conditions
Before delving into specific reaction types, it's crucial to ensure the quality of your starting materials and the general reaction setup. Low conversion rates often stem from foundational issues rather than the core chemistry itself.
FAQ 1: My reaction is sluggish or failing completely. How can I be sure my starting material is pure and stable?
Answer: The purity and stability of this compound are paramount. Due to its strained nature, it can be susceptible to degradation.
-
Purity Verification:
-
NMR Spectroscopy: A proton NMR spectrum is the most effective way to assess purity. Look for the characteristic signals of the vinyl proton, the methylene protons, the gem-dimethyl groups, and the methyl ester. Impurities from the synthesis, such as residual solvents or byproducts from elimination reactions, will be readily apparent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help identify and quantify volatile impurities.
-
-
Common Impurities and Their Origin:
-
Solvents: Residual solvents from synthesis or purification (e.g., diethyl ether, hexane, ethyl acetate) can interfere with delicate catalytic reactions.
-
Ring-Opened Isomers: Under thermal stress or in the presence of certain catalysts, the cyclobutene ring can open to form a conjugated diene. This is a common decomposition pathway.[1][2]
-
Starting Materials from Synthesis: If synthesized via a [2+2] cycloaddition, unreacted starting materials may be present.
-
-
Purification Protocol:
-
Flash Chromatography: Use a non-polar eluent system (e.g., ethyl acetate/hexane) on silica gel. Be aware that acidic silica gel can sometimes promote ring-opening; consider deactivating the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent.[3]
-
Distillation: For larger quantities, vacuum distillation can be effective. However, monitor the temperature carefully to prevent thermal decomposition.
-
-
Storage: Store the purified ester under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.
FAQ 2: I'm observing multiple products, and my desired product is a minor component. What are the likely side reactions?
Answer: The reactivity of this strained ring system can lead to several competing reaction pathways.
-
Electrocyclic Ring-Opening: This is a common thermally or photochemically induced side reaction where the cyclobutene ring opens to form methyl 2,4-dimethylpenta-1,3-dienoate.[1] This reaction is governed by the Woodward-Hoffmann rules. Thermal ring-opening of cyclobutenes proceeds via a conrotatory mechanism.[1][4]
-
Polymerization: While the gem-dimethyl groups provide significant steric hindrance that generally prevents polymerization, under certain radical or anionic conditions, low molecular weight oligomers might form.[5]
-
Isomerization: Depending on the reaction conditions (e.g., presence of acid or base), the double bond could potentially migrate, although this is less common for this specific substitution pattern.
To mitigate these side reactions, precise control of the reaction temperature is critical. For reactions that are not intended to be photochemical, protect the reaction vessel from light.
Part 2: Troubleshooting [4+2] Cycloaddition (Diels-Alder) Reactions
In a Diels-Alder reaction, this compound acts as the dienophile. The electron-withdrawing ester group activates the double bond for this transformation.
FAQ 3: My Diels-Alder reaction with a diene is showing very low conversion, even at elevated temperatures. What is the likely cause?
Answer: The primary culprit is the steric hindrance imposed by the gem-dimethyl groups at the C3 position. These groups can physically block the approach of the diene to the double bond.
-
Causality: The Diels-Alder reaction proceeds through a highly organized, cyclic transition state.[6] The bulky methyl groups on your dienophile can create significant non-bonded steric interactions in this transition state, increasing the activation energy and thus slowing down the reaction rate.
-
Troubleshooting Strategies:
Strategy Rationale Recommended Parameters Higher Temperatures To provide sufficient energy to overcome the steric barrier. Start at 80°C and incrementally increase. Be mindful of the potential for thermal ring-opening of the cyclobutene. Lewis Acid Catalysis A Lewis acid (e.g., AlCl₃, BF₃·OEt₂) coordinates to the carbonyl oxygen of the ester, making the dienophile more electron-poor and thus more reactive. Use catalytic amounts (5-10 mol%). Anhydrous conditions are crucial. High Pressure The Diels-Alder reaction has a negative volume of activation, meaning it is accelerated by high pressure. This requires specialized equipment but can be highly effective for sterically hindered systems. Choice of Diene Use a more reactive diene. Electron-donating groups on the diene increase its reactivity.[7][8] For example, 2,3-dimethyl-1,3-butadiene is more reactive than 1,3-butadiene.
Troubleshooting Flowchart for Low-Yield Diels-Alder Reactions
Sources
- 1. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H12O2 | CID 13635308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Refinement for Stereoselective Synthesis
Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine reaction conditions for achieving high levels of stereoselectivity. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to make informed decisions in your experimental design.
Introduction: The Art and Science of Stereocontrol
Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is a cornerstone of modern organic chemistry and drug development.[1][2] The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, making the control of stereochemistry a critical aspect of synthesizing complex molecules like pharmaceuticals and natural products.[1][2] Achieving high enantioselectivity or diastereoselectivity often requires meticulous optimization of reaction conditions. This guide provides a structured approach to troubleshooting common issues and refining your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My enantioselectivity is low. Where do I start?
Low enantiomeric excess (ee) is a common challenge. The root cause often lies in the subtle energetic differences between the diastereomeric transition states leading to the two enantiomers. Several factors can influence this energy gap.
Causality: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers. Even small changes in reaction conditions can alter these energy levels, thereby impacting the enantiomeric ratio of the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Step-by-Step Protocol for Temperature Screening:
-
Setup: Prepare a series of identical reactions in parallel.
-
Temperature Variation: Run each reaction at a different, controlled temperature (e.g., -78°C, -40°C, 0°C, room temperature, 40°C).[3]
-
Equilibration: Allow the reaction mixtures to equilibrate to the target temperature before adding the final reagent to initiate the reaction.[3]
-
Consistent Reaction Time: Ensure all reactions are run for the same duration.
-
Quenching and Analysis: Quench all reactions simultaneously and determine the conversion and enantiomeric excess for each using a validated analytical method (e.g., chiral HPLC or GC).[3]
Key Insight: Generally, lower temperatures lead to higher enantioselectivity because the entropic contribution to the free energy of activation becomes less significant, amplifying the difference in activation enthalpies.[3] However, this is not a universal rule, and some reactions show improved enantioselectivity at higher temperatures.[3]
Issue 2: My diastereoselectivity is poor or the wrong diastereomer is favored.
Diastereoselectivity arises when a reaction can form two or more diastereomeric products, and one is formed preferentially.[4] This is common when creating a new stereocenter in a molecule that already contains one or more stereocenters.
Causality: The stereochemical outcome is governed by the relative energies of the diastereomeric transition states. Factors that influence the conformation of the substrate and its interaction with the reagents will affect diastereoselectivity. These include steric hindrance and directing groups. For instance, a bulky group on a reactant can block one face of the molecule, favoring attack from the less hindered face.[5] Conversely, a functional group like a hydroxyl group can direct a reagent to the same face through hydrogen bonding.[5]
Troubleshooting Strategies:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability of the diastereomeric transition states.[3][6] A solvent screening is highly recommended.
-
Lewis Acid/Base Additives: In reactions involving chiral auxiliaries or directing groups, the addition of a Lewis acid or base can enhance the desired interaction, leading to higher diastereoselectivity.
-
Substrate Modification: If possible, modifying a bulky protecting group or a directing group on the substrate can dramatically alter the diastereomeric ratio (dr).
| Parameter | Effect on Diastereoselectivity | Example |
| Solvent Polarity | Can alter the conformation of the substrate and transition state. | A switch from a non-polar solvent like hexane to a polar aprotic solvent like THF can invert the diastereoselectivity in some aldol reactions.[6] |
| Temperature | Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity. | |
| Steric Hindrance | Larger protecting groups can increase facial bias, leading to higher diastereoselectivity.[5] | Changing a methyl ether protecting group to a bulky tert-butyldiphenylsilyl (TBDPS) ether. |
Issue 3: My reaction is slow and gives poor stereoselectivity.
A sluggish reaction with poor stereoselectivity often points to issues with the catalyst's activity or the overall reaction conditions not being optimal for the desired stereoselective pathway.
Causality: A slow reaction rate can allow a non-selective background reaction to compete with the desired catalyzed, stereoselective pathway. This is particularly problematic at very low catalyst loadings.[3] Additionally, catalyst deactivation can lead to a decrease in the rate of the stereoselective reaction over time.
Troubleshooting Steps:
-
Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[3]
-
Concentration: An increase in substrate concentration can sometimes accelerate the desired reaction relative to catalyst decomposition pathways. However, in some enzyme-catalyzed reactions, very high substrate concentrations can lead to saturation of the enzyme, at which point the reaction rate becomes independent of further increases in substrate concentration.[7][8]
-
Catalyst Deactivation: Consider the possibility of catalyst deactivation through mechanisms like poisoning by impurities, thermal degradation, or coke formation.[9][10][11][12]
Protocol for Investigating Catalyst Deactivation:
-
Reagent Purity: Ensure all reagents and solvents are of high purity and are anhydrous, as water and other impurities can poison sensitive catalysts.[3]
-
Inert Atmosphere: Run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Monitor Reaction Progress: Take aliquots from the reaction at different time points and analyze for both conversion and stereoselectivity. A drop in selectivity over time is a strong indicator of catalyst deactivation.
-
Catalyst Regeneration: If deactivation is suspected, consult the literature for potential regeneration procedures for your specific catalyst.[11][12] Common methods include thermal treatment to remove coke or chemical treatment to remove poisons.[11]
Caption: Pathways of a catalyzed stereoselective reaction and catalyst deactivation.
Issue 4: The stereoselectivity of my reaction is inconsistent between batches.
Reproducibility is key in chemical synthesis. Inconsistent stereoselectivity often points to subtle, uncontrolled variables in the experimental setup.
Causality: Small variations in factors such as reagent quality, solvent water content, reaction temperature, and even stirring rate can lead to significant differences in stereochemical outcomes. The enantiomeric purity of the chiral ligand or catalyst itself is also of utmost importance.[3]
Checklist for Ensuring Reproducibility:
-
Reagent and Solvent Quality:
-
Use reagents from the same supplier and lot number if possible.
-
Purify solvents and ensure they are rigorously dried before use.
-
-
Catalyst Handling:
-
Handle air- and moisture-sensitive catalysts under an inert atmosphere.
-
Verify the enantiomeric purity of the chiral catalyst or ligand.
-
-
Precise Measurement:
-
Accurately measure all reagents, especially the catalyst and any additives.
-
-
Temperature Control:
-
Use a reliable cryostat or temperature-controlled bath to maintain a constant reaction temperature.
-
-
Consistent Reaction Setup:
-
Use the same type and size of reaction vessel and stir bar for each run to ensure consistent mixing.
-
By systematically addressing these common issues, researchers can more effectively troubleshoot and optimize their stereoselective syntheses, leading to higher yields and stereopurity of their target molecules.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
- Unacademy. (n.d.). A Detailed Understanding of the Term Stereoselective.
- Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- MDPI. (2021, June 30). Special Issue on Catalyst Deactivation and Regeneration.
- ResearchGate. (2025, August 8). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis.
- Chemistry LibreTexts. (2021, January 15). Effect of Concentration on Enzyme Activity.
- ResearchGate. (n.d.). Principles, Concepts and Strategies of Stereoselective Synthesis.
- ResearchGate. (n.d.). Catalyst Deactivation and Regeneration | Request PDF.
- CureFFI.org. (2015, April 8). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions.
- Wikipedia. (n.d.). Stereoselectivity.
- (2025, August 22). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
- International Journal of Scientific Engineering and Technology. (2015, May 1). Catalyst Deactivation and Regeneration.
Sources
- 1. A Detailed Understanding of the Term Stereoselective [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 5. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 12. ijset.com [ijset.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Welcome to the technical support center for the synthesis of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and safety of your process.
I. Overview of the Synthetic Strategy
The most common and scalable synthetic route to this compound involves a [2+2] cycloaddition reaction between dimethylketene and methyl propiolate. Due to the high reactivity and hazardous nature of dimethylketene, it is generated in situ from isobutyryl chloride and a non-nucleophilic base, such as triethylamine. The resulting cyclobutenone intermediate is then converted to the final product.
This guide will walk you through the critical aspects of this synthesis, from reagent handling to final product purification, with a focus on addressing the challenges of scaling up the process.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking this synthesis.
Q1: Why is in situ generation of dimethylketene necessary?
A1: Dimethylketene is a highly reactive and toxic gas that readily dimerizes or polymerizes.[1] Attempting to isolate and store it is impractical and hazardous, especially on a larger scale. In situ generation ensures that the ketene is consumed by the methyl propiolate as it is formed, minimizing side reactions and exposure risks.[1]
Q2: What are the primary safety concerns when scaling up this reaction?
A2: The primary safety concerns are the handling of the corrosive and moisture-sensitive isobutyryl chloride, the flammability of the solvents, and the management of the exothermic ketene formation and cycloaddition steps. Proper personal protective equipment (PPE), a well-ventilated fume hood or a closed system for larger scales, and careful temperature control are crucial.[2]
Q3: What are the expected major byproducts in this synthesis?
A3: The main byproducts can include the dimer of dimethylketene, unreacted starting materials, and potentially products from the reaction of dimethylketene with any moisture present. At higher temperatures, polymerization of the product or starting materials can also occur.
Q4: Can other alkynes be used in this reaction?
A4: Yes, the [2+2] cycloaddition of ketenes with various alkynes is a general method for the synthesis of cyclobutenones.[3] However, the reaction's efficiency and regioselectivity can be influenced by the electronic and steric properties of the alkyne substituents. Electron-rich alkynes tend to react more readily with a wider range of ketenes.[3]
III. Detailed Experimental Protocol and Workflow
This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed with scalability in mind.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| Isobutyryl chloride | ≥98% | Major chemical supplier | Handle in a fume hood with appropriate PPE. |
| Triethylamine | ≥99.5%, redistilled | Major chemical supplier | Store over KOH pellets. |
| Methyl propiolate | ≥98% | Major chemical supplier | Store refrigerated. |
| Toluene | Anhydrous | Major chemical supplier | Dry further over sodium/benzophenone if necessary. |
Procedure:
-
Reaction Setup: Assemble a dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen/argon inlet, and two addition funnels. The reaction should be conducted under an inert atmosphere.
-
Initial Charge: Charge the flask with anhydrous toluene and methyl propiolate. Cool the mixture to 0-5 °C using an ice-water bath.
-
In situ Ketene Generation and Cycloaddition:
-
Charge one addition funnel with isobutyryl chloride and the other with triethylamine.
-
Simultaneously add the isobutyryl chloride and triethylamine dropwise to the stirred solution of methyl propiolate over a period of 2-3 hours, maintaining the internal temperature between 0-10 °C. The rate of addition should be controlled to manage the exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, methyl 4,4-dimethyl-3-oxocyclobut-1-ene-1-carboxylate.
-
-
Reduction and Elimination (Hypothetical Step - requires experimental verification):
-
This step is inferred from related syntheses and requires optimization. A common method to convert the cyclobutenone to the cyclobutene is via reduction of the ketone followed by elimination.
-
Dissolve the crude intermediate in a suitable solvent (e.g., methanol).
-
Cool to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
After the reaction is complete (monitored by TLC/GC-MS), quench with acetone and then water.
-
Extract the product with a suitable organic solvent.
-
The resulting alcohol can then be subjected to elimination conditions (e.g., treatment with a dehydrating agent like p-toluenesulfonic acid) to form the double bond.
-
-
Purification:
-
Purify the final product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
-
IV. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inefficient ketene generation. 2. Presence of moisture. 3. Incorrect reaction temperature. | 1. Ensure high purity of isobutyryl chloride and triethylamine. Check the addition rate; too slow an addition might lead to ketene decomposition before it reacts. 2. Use anhydrous solvents and dry glassware. Perform the reaction under a strict inert atmosphere. 3. Maintain the temperature between 0-10 °C during ketene generation and cycloaddition. |
| Formation of a large amount of white solid (triethylamine hydrochloride) | This is expected as a byproduct of the ketene generation. | This is not a problem but an indicator that the reaction is proceeding. The solid will be removed during the aqueous workup. |
| Significant amount of dimethylketene dimer formation | 1. Slow trapping of the ketene by methyl propiolate. 2. High local concentration of ketene. | 1. Ensure an adequate amount of methyl propiolate is present in the reaction mixture. 2. Maintain a slow and simultaneous addition of isobutyryl chloride and triethylamine to keep the steady-state concentration of ketene low.[1] |
| Product decomposes during distillation | The product may be thermally sensitive at atmospheric pressure. | Purify the product by fractional distillation under reduced pressure to lower the boiling point and prevent decomposition.[4] |
| Incomplete reaction after prolonged stirring | Steric hindrance or electronic effects may slow down the reaction. | 1. Increase the reaction time. 2. Consider a slight increase in the reaction temperature after the addition of reagents is complete (e.g., to 40 °C), but monitor for byproduct formation. |
V. Scale-Up Considerations and Safety
Scaling up this synthesis requires careful attention to safety and process control.
Thermal Management
The in situ generation of dimethylketene is an exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Recommendation: Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely and adjust the addition rate of the reagents to maintain the desired temperature range. For very large scales, a semi-batch process where the reagents are added continuously to the reactor is recommended.
Reagent Handling and Addition
-
Isobutyryl chloride: Is corrosive and reacts with moisture. Handle in a closed system or a well-ventilated area with appropriate PPE.
-
Triethylamine: Is flammable and has a strong odor. Use in a well-ventilated area.
-
Addition Strategy: For larger scales, consider using syringe pumps for the simultaneous and controlled addition of isobutyryl chloride and triethylamine. This ensures a consistent and slow addition rate, which is critical for controlling the exotherm and minimizing side reactions.[1]
Safety Workflow Diagram
Caption: Key safety considerations for the synthesis of this compound.
VI. References
-
Hirst, G. C. (2001). Methyl Propiolate. Encyclopedia of Reagents for Organic Synthesis.
-
Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative characterization of the global electrophilicity power of common diene/Dienophile pairs in Diels–Alder reactions. Tetrahedron, 58(22), 4417–4423.
-
Guimond, N., Gorelsky, S. I., & Fagnou, K. (2011). Rhodium (III)-Catalyzed Heterocycle Synthesis Using an Internal Oxidant: Improved Scandium-Free Conditions and Mechanistic Studies. Journal of the American Chemical Society, 133(16), 6449-6457.
-
Wikipedia. (n.d.). Methyl propiolate. Retrieved from [Link]
-
Moore, J. A., & Muth, R. (1998). [2+ 2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. The Journal of organic chemistry, 63(22), 7738-7747.
-
Krumpolic, M., & Rocek, J. (1990). Cyclobutanone. Organic Syntheses, Coll. Vol. 7, p.114 (1990); Vol. 60, p.20 (1981).
-
ScienceReady. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIMETHYLKETENE β-LACTONE DIMER. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dimethylketene. Retrieved from [Link]
-
American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Chemical Health & Safety. [Link]
-
Battilocchio, C., et al. (2017). Flow Synthesis of Cyclobutanones via [2+2] Cycloaddition of Keteneiminium Salts and Ethylene Gas. Reaction Chemistry & Engineering, 2(3), 295-299.
-
Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). How to purify esterefication product? Retrieved from [Link]
Sources
Validation & Comparative
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, strained ring systems like cyclobutanes and cyclobutenes are increasingly utilized as versatile scaffolds. Their inherent ring strain can be harnessed to influence molecular conformation, reactivity, and biological activity. A thorough understanding of their structural characteristics is paramount, and spectroscopic analysis serves as a cornerstone for this endeavor. This guide provides a detailed comparative analysis of the spectroscopic data of ethyl cyclobutene-1-carboxylate and its saturated analog, ethyl cyclobutanecarboxylate, offering insights into the impact of the endocyclic double bond and ring strain on their spectral signatures.
Introduction: The Spectroscopic Tale of a Double Bond in a Strained Ring
The introduction of a double bond into the cyclobutane ring to form cyclobutene introduces significant changes in bond angles, hybridization, and electron distribution. These alterations have a profound and measurable impact on the molecule's interaction with electromagnetic radiation, leading to distinct shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By comparing the spectra of ethyl cyclobutene-1-carboxylate with ethyl cyclobutanecarboxylate, we can isolate and understand the spectroscopic consequences of this unsaturation within a four-membered ring.
Experimental Design and Rationale
To ensure a robust comparative analysis, it is essential to acquire and interpret a full suite of spectroscopic data for both the unsaturated and saturated esters. The ideal experimental workflow would involve the synthesis and purification of both compounds, followed by characterization using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: Experimental workflow for comparative spectroscopic analysis.
Synthesis of Target Compounds
-
Ethyl cyclobutanecarboxylate: This compound can be synthesized through various established methods, such as the reaction of cyclobutanecarbonyl chloride with ethanol or via the esterification of cyclobutanecarboxylic acid.[1]
-
Ethyl cyclobutene-1-carboxylate: The synthesis of this unsaturated ester is more challenging and can be achieved through methods like the dehydrohalogenation of a corresponding halo-cyclobutanecarboxylate or via [2+2] cycloaddition reactions.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of the double bond in ethyl cyclobutene-1-carboxylate is expected to cause significant changes in chemical shifts and coupling constants compared to its saturated counterpart.
Table 1: Comparative ¹H NMR Data (Predicted and Reported)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl cyclobutanecarboxylate | -CH₂- (ester) | ~4.1 | q | ~7.1 |
| -CH₃ (ester) | ~1.2 | t | ~7.1 | |
| -CH- (ring, α to CO₂Et) | ~2.8 - 3.0 | m | - | |
| -CH₂- (ring, β to CO₂Et) | ~1.8 - 2.2 | m | - | |
| -CH₂- (ring, γ to CO₂Et) | ~1.8 - 2.2 | m | - | |
| Ethyl cyclobutene-1-carboxylate | -CH₂- (ester) | ~4.2 | q | ~7.1 |
| -CH₃ (ester) | ~1.3 | t | ~7.1 | |
| =CH- (ring, vinyl) | ~6.0 - 6.2 | t | ~1.5 | |
| -CH₂- (ring, allylic) | ~2.4 - 2.6 | m | - | |
| -CH₂- (ring, homoallylic) | ~2.2 - 2.4 | m | - |
Note: The data for ethyl cyclobutene-1-carboxylate is based on predictions and data from similar compounds due to the limited availability of direct experimental spectra. The data for ethyl cyclobutanecarboxylate is based on available database information.[1][2]
Analysis of ¹H NMR Spectra:
-
Vinyl Proton: The most striking difference is the appearance of a signal in the downfield region (~6.0-6.2 ppm) for ethyl cyclobutene-1-carboxylate, corresponding to the vinylic proton. Its deshielding is a direct consequence of the sp² hybridization of the carbon atom and the anisotropic effect of the π-electron cloud. The small triplet multiplicity arises from coupling to the adjacent allylic protons.[3]
-
Allylic Protons: The protons on the carbon adjacent to the double bond in the cyclobutene ring are expected to be deshielded compared to the aliphatic protons in cyclobutane due to their proximity to the π-system.
-
Ring Protons in Ethyl Cyclobutanecarboxylate: The proton alpha to the ester group is the most deshielded of the ring protons due to the electron-withdrawing effect of the carbonyl group. The other ring protons appear as a complex multiplet in the upfield region.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The change in hybridization from sp³ to sp² for two of the ring carbons in ethyl cyclobutene-1-carboxylate will result in significant downfield shifts for these carbons.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl cyclobutanecarboxylate | C=O (ester) | ~175 |
| -O-CH₂- (ester) | ~60 | |
| -CH₃ (ester) | ~14 | |
| -CH- (ring, α to CO₂Et) | ~40 - 45 | |
| -CH₂- (ring, β to CO₂Et) | ~25 - 30 | |
| -CH₂- (ring, γ to CO₂Et) | ~18 - 22 | |
| Ethyl cyclobutene-1-carboxylate | C=O (ester) | ~165 - 170 |
| -O-CH₂- (ester) | ~61 | |
| -CH₃ (ester) | ~14 | |
| =C- (ring, α to CO₂Et) | ~140 - 145 | |
| =CH- (ring, β to CO₂Et) | ~125 - 130 | |
| -CH₂- (ring, allylic) | ~30 - 35 | |
| -CH₂- (ring, homoallylic) | ~28 - 32 |
Note: The data for ethyl cyclobutene-1-carboxylate is based on predictions and data from similar compounds. The data for ethyl cyclobutanecarboxylate is based on available database information.[1]
Analysis of ¹³C NMR Spectra:
-
Olefinic Carbons: The two sp² hybridized carbons of the double bond in ethyl cyclobutene-1-carboxylate will appear significantly downfield (125-145 ppm) compared to the sp³ carbons of the cyclobutane ring (18-45 ppm). The carbon directly attached to the ester group (=C-CO₂Et) will be further downfield due to the electron-withdrawing effect of the carbonyl.
-
Carbonyl Carbon: The carbonyl carbon in the unsaturated ester is expected to be slightly upfield compared to the saturated ester. This is due to the conjugation of the C=O double bond with the C=C double bond, which delocalizes the π-electron density and slightly reduces the double bond character of the carbonyl group.
-
Aliphatic Carbons: The allylic carbons in the cyclobutene ring will show a downfield shift compared to the corresponding carbons in the cyclobutane ring, influenced by the proximity of the double bond.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational modes to compare are the C=O stretch of the ester and the C=C stretch of the cyclobutene ring.
Table 3: Comparative IR Data
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Ethyl cyclobutanecarboxylate | C=O stretch (ester) | ~1730 - 1740 | Strong |
| C-O stretch (ester) | ~1170 - 1250 | Strong | |
| C-H stretch (sp³) | ~2850 - 3000 | Medium | |
| Ethyl cyclobutene-1-carboxylate | C=O stretch (ester) | ~1710 - 1725 | Strong |
| C=C stretch (alkene) | ~1640 - 1660 | Medium | |
| =C-H stretch (alkene) | ~3050 - 3100 | Medium | |
| C-O stretch (ester) | ~1150 - 1250 | Strong | |
| C-H stretch (sp³) | ~2850 - 3000 | Medium |
Analysis of IR Spectra:
-
C=O Stretch: The most significant difference is the position of the carbonyl stretching frequency. In ethyl cyclobutene-1-carboxylate, the C=O stretch is shifted to a lower wavenumber compared to ethyl cyclobutanecarboxylate. This is a classic effect of conjugation. The delocalization of electrons between the C=C and C=O double bonds reduces the double bond character of the carbonyl group, weakening the bond and thus lowering its stretching frequency.
-
C=C Stretch: The IR spectrum of ethyl cyclobutene-1-carboxylate will exhibit a characteristic C=C stretching absorption in the region of 1640-1660 cm⁻¹, which is absent in the spectrum of the saturated analog. The intensity of this peak can be variable.
-
=C-H Stretch: The presence of the double bond in the cyclobutene ester will also give rise to a =C-H stretching vibration at a higher frequency (~3050-3100 cm⁻¹) than the sp³ C-H stretches.
Mass Spectrometry: Fragmentation Patterns and Molecular Ion
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Caption: Plausible mass spectral fragmentation pathways.
Analysis of Mass Spectra:
-
Molecular Ion Peak: The molecular ion peak for ethyl cyclobutene-1-carboxylate will be observed at m/z 126, while that for ethyl cyclobutanecarboxylate will be at m/z 128, reflecting the difference of two hydrogen atoms. The intensity of the molecular ion peak for the cyclobutene derivative may be more pronounced due to the stabilizing effect of the conjugated system.
-
Fragmentation Patterns:
-
Loss of the Ethoxy Group: Both esters will likely show a significant fragment corresponding to the loss of the ethoxy radical (•OC₂H₅), resulting in an acylium ion at m/z 81 for the unsaturated ester and m/z 83 for the saturated ester.
-
McLafferty Rearrangement: For ethyl cyclobutanecarboxylate, a McLafferty rearrangement is possible if a gamma-hydrogen is accessible, leading to the loss of ethylene (C₂H₄) and a fragment at m/z 100. The rigid nature of the cyclobutene ring might make this rearrangement less favorable in the unsaturated analog.
-
Retro-Diels-Alder Reaction: A characteristic fragmentation pathway for cyclobutene derivatives is a retro-Diels-Alder reaction. For ethyl cyclobutene-1-carboxylate, this could involve the cleavage of the ring to lose a neutral molecule like ethylene, leading to a radical cation fragment.
-
Loss of Ethyl Radical: Both compounds may also exhibit fragmentation through the loss of an ethyl radical (•C₂H₅), giving rise to ions at m/z 97 and m/z 99 for the unsaturated and saturated esters, respectively.
-
Conclusion: A Spectroscopic Fingerprint of Unsaturation in a Strained Ring
The comparative analysis of the spectroscopic data of ethyl cyclobutene-1-carboxylate and ethyl cyclobutanecarboxylate provides a clear and detailed picture of the influence of an endocyclic double bond within a four-membered ring. The key spectroscopic indicators of unsaturation are:
-
¹H NMR: A downfield shift of the vinylic proton and deshielding of allylic protons.
-
¹³C NMR: Significant downfield shifts for the sp² carbons of the double bond and a slight upfield shift of the conjugated carbonyl carbon.
-
IR Spectroscopy: A lower C=O stretching frequency due to conjugation and the appearance of C=C and =C-H stretching vibrations.
-
Mass Spectrometry: A molecular ion peak two mass units lower and potentially unique fragmentation pathways such as a retro-Diels-Alder reaction.
This guide serves as a valuable resource for researchers working with cyclobutene derivatives, enabling more confident and accurate structural elucidation. A thorough understanding of these spectroscopic principles is essential for the rational design and development of novel molecules with tailored properties for applications in drug discovery and materials science.
References
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PubChem. Ethyl cyclobut-1-ene-1-carboxylate. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Evaluating Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate as a Bioisosteric Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties to drug candidates is a perpetual endeavor. This guide provides an in-depth technical evaluation of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate as a potential bioisosteric replacement for commonly employed aromatic rings in medicinal chemistry. We will delve into the rationale behind using strained ring systems, compare its theoretical performance with existing compounds through a case study on Celecoxib, and provide detailed experimental protocols for key validation assays.
The Rationale for Strained Scaffolds in Modern Drug Design
The phenyl group is a ubiquitous motif in drug molecules, often serving as a scaffold to orient pharmacophoric elements. However, its planarity and lipophilicity can contribute to poor solubility, metabolic instability, and off-target effects.[1] Consequently, the replacement of phenyl rings with non-aromatic bioisosteres is a widely adopted strategy in lead optimization.[1][2]
Small, strained carbocycles like cyclopropanes and cyclobutanes have emerged as valuable tools in this context.[3][4] Their rigid, three-dimensional structures can improve metabolic stability, reduce lipophilicity, and provide novel vectors for exploring chemical space.[3][5] Cyclobutanes, with a ring strain of 26.3 kcal/mol, are less reactive than cyclopropanes (28.1 kcal/mol), offering a balance of conformational restriction and chemical stability.[4][5]
This compound presents an intriguing scaffold. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation, while the cyclobutene ring enforces a rigid conformation. The ester functionality provides a handle for further synthetic elaboration.
Case Study: Celecoxib - A Platform for Comparative Analysis
To objectively evaluate the potential of this compound, we will use the well-characterized COX-2 inhibitor, Celecoxib, as a case study. Celecoxib features a central pyrazole ring with two adjacent phenyl rings.[3] The para-tolyl group is a key contributor to its binding and overall properties.[5][6]
Below is a conceptual framework for comparing Celecoxib with a hypothetical analogue where the para-tolyl group is replaced by our novel cyclobutene scaffold and other common bioisosteres.
Bioisosteric Replacement Strategy for Celecoxib
Caption: Bioisosteric replacement of the para-tolyl group in Celecoxib.
Comparative Performance Evaluation: A Data-Driven Approach
While direct experimental data for the hypothetical Celecoxib-cyclobutene analogue is unavailable, we can extrapolate its potential performance based on the established principles of bioisosterism and data from related analogues.
| Property | Celecoxib (Experimental/Reported) | Hypothetical Cyclopropane Analog (Predicted) | Hypothetical Cyclobutane Analog (Predicted) | Hypothetical this compound Analog (Predicted) | Rationale for Prediction |
| Molecular Weight | 381.37 g/mol | Lower | Lower | Similar | Replacement of the tolyl group (C7H7) with smaller cycloalkanes. The proposed cyclobutene has a similar molecular weight. |
| LogP | ~3.5 | Lower | Lower | Similar or slightly higher | Saturated rings generally decrease lipophilicity compared to aromatic rings.[3] The ester and dimethyl groups on the proposed scaffold may slightly increase it. |
| Metabolic Stability | Primarily metabolized by CYP2C9 via methyl hydroxylation.[5][6] | Potentially higher | Potentially higher | Potentially significantly higher | Cycloalkanes are generally more resistant to oxidative metabolism than alkylated phenyl rings.[3][5] The gem-dimethyl groups would further block metabolism. |
| Aqueous Solubility | Low | Higher | Higher | Potentially higher | Reduced lipophilicity and less planar structure can improve solubility.[1] |
| COX-2 Inhibition (IC50) | High potency (nM range)[7] | Potentially retained or slightly reduced | Potentially retained or slightly reduced | Potentially retained | The rigid scaffold can maintain the necessary vector for binding. The ester may introduce new interactions. |
| Permeability (Caco-2) | High[8] | High | High | High | The inherent permeability of the core scaffold is unlikely to be negatively impacted by this change. |
Experimental Protocols for Scaffold Validation
To empirically validate the performance of a novel scaffold like this compound, a series of standardized in vitro assays are essential. Below are detailed protocols for three critical assays.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9][10][11]
Experimental Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.[4][12][13][14][15]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
Prepare a dosing solution of the test compound in Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES (pH 7.4).
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Perform the reverse experiment by adding the dosing solution to the basolateral side and sampling from the apical side to determine the efflux ratio.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
LogP Determination (Shake-Flask Method)
This classic method measures the lipophilicity of a compound.[16][17][18][19][20]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Use n-octanol and phosphate-buffered saline (PBS, pH 7.4) that have been pre-saturated with each other.
-
-
Partitioning:
-
Add a small aliquot of the test compound stock solution to a mixture of the pre-saturated n-octanol and PBS.
-
Vortex the mixture vigorously for several minutes to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully collect aliquots from both the n-octanol and the PBS layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
-
LogP is the base-10 logarithm of P.
-
Synthesis of Cyclobutene-Containing Scaffolds
The synthesis of functionalized cyclobutanes and cyclobutenes can be achieved through various synthetic routes, often involving [2+2] cycloadditions.
Generalized Synthetic Approach
Caption: A generalized synthetic pathway to functionalized cyclobutanes.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent rigidity, coupled with the potential for enhanced metabolic stability, makes it an attractive alternative to traditional aromatic systems. The provided case study on Celecoxib illustrates a rational approach to evaluating such novel bioisosteres.
The true potential of this scaffold can only be unlocked through empirical validation. The detailed experimental protocols in this guide provide a robust framework for researchers to synthesize and evaluate analogues of their lead compounds incorporating this novel cyclobutene derivative. Such studies will be instrumental in determining its impact on a compound's overall pharmacological profile and its ultimate utility in the development of next-generation therapeutics.
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Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed. (2013, August 1). Retrieved January 26, 2026, from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 26, 2026, from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (2015, August 6). Retrieved January 26, 2026, from [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - ResearchGate. (2015, August 6). Retrieved January 26, 2026, from [Link]
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Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed. (2016, January 5). Retrieved January 26, 2026, from [Link]
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Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - MDPI. (2023, November 9). Retrieved January 26, 2026, from [Link]
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Caco2 assay protocol. (n.d.). Retrieved January 26, 2026, from [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed. (2021, October 14). Retrieved January 26, 2026, from [Link]
-
Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 26, 2026, from [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 26, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved January 26, 2026, from [Link]
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Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Request PDF - ResearchGate. (2002, August 6). Retrieved January 26, 2026, from [Link]
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Modular Continuous Flow Synthesis of Imatinib and Analogues - DSpace@MIT. (2019, July 18). Retrieved January 26, 2026, from [Link]
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Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved January 26, 2026, from [Link]
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Optimisation of the caco-2 permeability assay using experimental design methodology. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC. (2022, October 25). Retrieved January 26, 2026, from [Link]
-
Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved January 26, 2026, from [Link]
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Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions - ResearchGate. (2015, August 6). Retrieved January 26, 2026, from [Link]
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Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). Retrieved January 26, 2026, from [Link]
-
Recent advances in the development of celecoxib analogs as anticancer agents: A review. (2022, August 22). Retrieved January 26, 2026, from [Link]
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Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Automated Permeability Assays for Caco-2 and MDCK Cells - Diva-Portal.org. (n.d.). Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
Proper Disposal of Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. As a trusted partner in your research, we extend our expertise beyond product provision to ensure the safety and operational integrity of your laboratory. This document is structured to deliver essential, immediate, and procedural information, grounded in established safety principles and regulatory compliance.
Hazard Profile and Core Safety Principles
Inferred Hazard Profile:
| Hazard Class | Description | Recommended Precautions |
| Flammable Liquid | Expected to have a low flash point and be a fire hazard. | Keep away from heat, sparks, and open flames. Store in a designated flammables cabinet. |
| Skin and Eye Irritant | May cause irritation upon contact with skin or eyes. | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| Respiratory Irritant | Vapors may cause respiratory tract irritation. | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. |
| Chemical Reactivity | The strained cyclobutene ring is susceptible to ring-opening reactions, particularly in the presence of heat, acids, bases, or strong oxidizing agents.[1][2][3][4] | Do not mix with other chemicals unless compatibility is certain. Segregate from incompatible waste streams. |
The foundational principle for managing this compound is to treat it as hazardous waste from the moment it is designated for disposal.[5] All laboratory personnel handling this chemical must be trained on these potential hazards and the disposal procedures outlined below.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
-
Work Area: All handling of this chemical, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Safety goggles with side shields or a face shield.
-
A flame-resistant lab coat.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact with organic esters; consult a glove compatibility chart for extended contact).
-
Closed-toe shoes.
-
Step 2: Waste Container Selection and Preparation
-
Container Material: Use a clean, dry, and chemically compatible waste container. A glass bottle with a screw cap is recommended. Avoid metal containers, as some organic compounds can react with them over time.[6]
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and that the cap provides a tight seal.[7]
-
Headspace: Do not completely fill the waste container. Leave at least 10% headspace to allow for vapor expansion.[8][9]
Step 3: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Dedicated Container: Designate a specific waste container solely for this compound and structurally similar flammable esters.
-
Incompatible Materials: DO NOT mix this waste with the following:
-
Acids and Bases: These can catalyze the hydrolysis of the ester and potentially promote ring-opening of the cyclobutene structure.
-
Oxidizing Agents (e.g., nitrates, perchlorates, permanganates): The strained ring and organic nature of the compound could lead to a vigorous or explosive reaction.
-
Aqueous Waste: Keep this organic waste stream separate from aqueous waste streams.
-
Other Reactive Chemicals: Avoid mixing with any other chemical waste unless their compatibility is confirmed.
-
Step 4: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Label Contents: The label must be securely affixed to the container and include the following information:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound".
-
The approximate concentration and volume of the waste.
-
The hazard characteristics: "Flammable" and "Irritant".
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 5: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory.[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11]
-
Storage Conditions: The SAA for this waste should be in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Arrange for Pickup: Once the container is approaching full or has been in storage for a period defined by your institution's policies (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5][7] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process and the overall workflow for the disposal of this compound.
Caption: Overall disposal workflow from generation to final EHS hand-off.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate, a compound with potential applications in various synthetic pathways. Ensuring the safety of laboratory personnel is paramount, and a thorough understanding of the appropriate personal protective equipment (PPE) is the first line of defense. This guide provides a detailed, step-by-step framework for the safe handling of this compound, grounded in established safety protocols for similar chemical structures.
Core Principles of Safe Handling
Before detailing specific PPE, it is crucial to understand the foundational principles of chemical safety:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] This minimizes the inhalation of potentially harmful vapors.
-
Administrative Controls: Implement strict protocols and provide thorough training for all personnel handling the compound.[3]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should be selected based on a thorough risk assessment.[4]
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, based on the anticipated hazards of volatility, flammability, and irritant properties.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes and Face | Chemical Splash Goggles (ANSI Z87.1 compliant) and a Face Shield | Protects against splashes and vapors that can cause serious eye irritation.[1][2][4] A face shield offers an additional layer of protection for the entire face.[2][5] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide adequate protection against incidental contact with a broad range of chemicals.[5] For prolonged handling or in the event of a spill, consider double-gloving.[6] Always inspect gloves for any signs of degradation before use and change them frequently. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material like Nomex® is recommended due to the potential flammability of the compound.[5] The lab coat should be fully buttoned with sleeves rolled down to cover as much skin as possible.[5] |
| Respiratory | Air-Purifying Respirator (if necessary) | In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[2][7] The use of a respirator requires proper training, fit-testing, and a medical evaluation.[5][8] |
| Feet | Closed-Toed Shoes | Shoes that completely cover the feet are mandatory in a laboratory setting to protect against spills.[5] |
Procedural Guidance for Safe Operations
Adherence to a systematic workflow is critical for minimizing risk. The following diagram illustrates the key steps for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Perform all manipulations of the compound inside a certified chemical fume hood to minimize vapor inhalation.[2]
-
Given the potential for flammability, use only non-sparking tools and keep away from ignition sources.[1]
-
Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[1]
-
-
Storage:
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response Plan:
The following flowchart outlines the immediate actions to take in the event of a chemical spill.
-
Immediate Actions:
-
Spill Cleanup:
-
For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Contain the spill using an absorbent material like vermiculite or cat litter.[10]
-
Work from the outside of the spill inwards to prevent spreading.[10]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[11]
-
Decontaminate the area with a suitable cleaning agent.[10]
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Waste Disposal
All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.
-
Collect all chemical waste in a designated, properly labeled, and sealed container.[11]
-
Follow all institutional and local regulations for the disposal of chemical waste.[12] For larger quantities, arrange for collection by a licensed waste contractor.[11]
By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
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- PCW. (2023, November 4).
- TCI Chemicals. Safety Data Sheet for Methylcyclohexene-1,2-dicarboxylic Anhydride.
- Oakwood Chemical.
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- Chemtalk. (2008). Ester Disposal.
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- SynQuest Laboratories, Inc. Safety Data Sheet for 3,3-Dimethylcyclobutanecarboxylic acid.
- University of Rochester, Department of Chemistry.
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- Restek.
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- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
